Tagarafdeg
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2882165-79-7 |
|---|---|
Molecular Formula |
C45H49F2N11O9S |
Molecular Weight |
958.0 g/mol |
IUPAC Name |
(3R)-3-[6-[2-cyano-3-[[ethyl(methyl)sulfamoyl]amino]-6-fluorophenoxy]-4-oxoquinazolin-3-yl]-8-[2-[1-[3-(2,4-dioxo-1,3-diazinan-1-yl)-5-fluoro-1-methylindazol-6-yl]-4-hydroxypiperidin-4-yl]acetyl]-1-oxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C45H49F2N11O9S/c1-4-53(2)68(64,65)52-35-8-6-32(46)40(31(35)24-48)67-28-5-7-34-29(19-28)42(61)58(26-49-34)27-22-45(66-25-27)12-17-56(18-13-45)39(60)23-44(63)10-15-55(16-11-44)37-21-36-30(20-33(37)47)41(51-54(36)3)57-14-9-38(59)50-43(57)62/h5-8,19-21,26-27,52,63H,4,9-18,22-23,25H2,1-3H3,(H,50,59,62)/t27-/m1/s1 |
InChI Key |
OCDRMYDQTIPVOI-HHHXNRCGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Tagarafdeg mechanism of action
An In-depth Technical Guide to the Mechanism of Action of Tagarafdeg (CFT1946)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (also known as CFT1946) is an orally active, potent, and selective bifunctional degradation activating compound (BiDAC). It is designed to target and degrade mutant forms of the BRAF protein, a key kinase in the mitogen-activated protein kinase (MAPK) signaling pathway. By hijacking the body's natural protein disposal system, this compound offers a novel therapeutic approach for cancers driven by BRAF mutations, particularly BRAF V600E. This document provides a comprehensive overview of the core mechanism of action, supported by preclinical data, experimental methodologies, and visual representations of the key processes.
Core Mechanism of Action
This compound operates as a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule with two key binding moieties: one end binds to the mutant BRAF protein, and the other binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] This dual binding brings the mutant BRAF protein into close proximity with the E3 ligase machinery.
Once this ternary complex is formed, the E3 ligase tags the mutant BRAF protein with ubiquitin molecules. This polyubiquitination marks the protein for degradation by the 26S proteasome, the cell's primary machinery for protein catabolism.[3] The degradation of the mutant BRAF protein leads to the inhibition of the downstream MAPK signaling pathway, which is constitutively active in cancer cells with these mutations.[1][4] A key advantage of this degradation-based approach over traditional inhibition is the elimination of the scaffold function of the BRAF protein, which can prevent the paradoxical RAF activation sometimes observed with BRAF inhibitors.[5]
Signaling Pathway
This compound's action directly impacts the MAPK/ERK signaling cascade. In normal cells, this pathway is tightly regulated. However, in cancers with BRAF V600 mutations, the pathway is constitutively active, leading to uncontrolled cell proliferation and survival. By inducing the degradation of mutant BRAF, this compound effectively shuts down this aberrant signaling.
Caption: this compound's impact on the MAPK signaling pathway.
Quantitative Data
The preclinical data for this compound demonstrates its potency and selectivity for mutant BRAF. The following tables summarize the key quantitative findings from in vitro studies.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (Degradation) | A375 (BRAF V600E) | 14 nM (at 24h) | [1][2] |
| IC₅₀ (pERK Inhibition) | A375 (BRAF V600E) | 11 nM (at 24h) | [2] |
| GI₅₀ (Cell Growth Inhibition) | A375 (BRAF V600E) | 94 nM (at 96h) | [2] |
| Target Selectivity | Details | Reference |
| Degraded Mutants | BRAF V600E (Class I), G469A (Class II), G466V (Class III), p61-BRAFV600E splice variant | [1][2] |
| Spared Proteins | Wild-type BRAF, CRAF | [2] |
| Cell Line Selectivity | No effect on cell growth in HCT116 (mutant KRAS, wild-type BRAF) | [2] |
Experimental Protocols
The following are descriptions of the key experimental methodologies used in the preclinical evaluation of this compound, based on publicly available information.
In Vitro Degradation and Signaling Assays
Objective: To determine the potency of this compound in degrading mutant BRAF and inhibiting downstream signaling.
-
Cell Lines: A375 (human melanoma, homozygous for BRAF V600E) and HCT116 (human colorectal carcinoma, KRAS mutant, BRAF wild-type).
-
Treatment: Cells were treated with varying concentrations of this compound for specified durations (e.g., 24 hours).
-
Protein Degradation Measurement (HiBiT Assay):
-
A HiBiT tag (a small 11-amino-acid peptide) is fused to the endogenous BRAF V600E protein using CRISPR/Cas9 gene editing.
-
Following treatment with this compound, cells are lysed.
-
A detection reagent containing the LgBiT protein and a substrate is added to the lysate.
-
The HiBiT tag on the remaining BRAF V600E protein complements with LgBiT to form a functional NanoLuc luciferase enzyme.
-
The resulting luminescence is measured and is directly proportional to the amount of remaining HiBiT-tagged BRAF V600E.
-
-
MAPK Pathway Inhibition (Western Blot):
-
A375 and HCT-116 cells were treated with this compound.
-
Cell lysates were prepared and proteins separated by SDS-PAGE.
-
Proteins were transferred to a membrane and probed with primary antibodies specific for total ERK and phosphorylated ERK (pERK).
-
Following incubation with secondary antibodies, the protein bands were visualized to assess the reduction in pERK levels, indicating pathway inhibition.[4]
-
-
Cell Viability Assay:
-
A375 cells were seeded in multi-well plates.
-
Cells were treated with a range of this compound concentrations for 96 hours.
-
Cell viability was assessed using a standard method (e.g., CellTiter-Glo®) to determine the GI₅₀ value.
-
Caption: In vitro experimental workflow for this compound.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Animal Model: A375 xenograft mouse model. Athymic nude mice are typically used.
-
Tumor Implantation: A suspension of A375 cells is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. This compound is administered orally (PO), twice daily (BID), at various doses (e.g., 0.3, 3, and 10 mg/kg) for a defined period (e.g., 20 days).[1]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of BRAF V600E and pERK to confirm target engagement and pathway inhibition in vivo.
Clinical Development
This compound (CFT1946) is currently being evaluated in a Phase 1/2 clinical trial for the treatment of solid tumors with BRAF V600 mutations (NCT05668585).[5] The study aims to assess the safety, tolerability, and preliminary efficacy of this compound as both a monotherapy and in combination with other targeted agents.[6]
Conclusion
This compound represents a promising next-generation therapeutic for BRAF-mutant cancers. Its mechanism of action, centered on the targeted degradation of the oncogenic driver protein, offers the potential to overcome some of the limitations of existing BRAF inhibitors. The robust preclinical data, demonstrating potent and selective degradation of mutant BRAF, inhibition of the MAPK pathway, and significant anti-tumor efficacy in vivo, provide a strong rationale for its ongoing clinical development. For researchers and drug development professionals, this compound serves as a compelling case study in the application of targeted protein degradation for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CFT1946) | mutant BRAF PROTAC | Probechem Biochemicals [probechem.com]
- 3. youtube.com [youtube.com]
- 4. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 5. drughunter.com [drughunter.com]
- 6. C4 Therapeutics Announces 2025 Milestones Across Clinical Portfolio of Degrader Medicines Pursuing Targets of High Unmet Need in Oncology – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
In-Depth Technical Guide: Tagarafdeg (CFT1946) for BRAF V600E Mutation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tagarafdeg (CFT1946) is a pioneering, orally bioavailable, and highly selective bifunctional degradation activating compound (BiDAC) designed to target and eliminate BRAF V600E mutant proteins.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols. By recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the mutant BRAF protein, this compound induces its ubiquitination and subsequent degradation by the proteasome, offering a novel therapeutic strategy for cancers harboring the BRAF V600E mutation. This approach has demonstrated potent anti-tumor activity, particularly in models of resistance to existing BRAF inhibitors.
Mechanism of Action
This compound operates through the Proteolysis Targeting Chimera (PROTAC) technology.[3] It is a heterobifunctional molecule with two key domains: one that binds to the neosubstrate, the BRAF V600E mutant protein, and another that recruits the E3 ubiquitin ligase, Cereblon (CRBN).[1][2] This dual binding induces the formation of a ternary complex between this compound, the target protein, and the E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BRAF V600E protein. The polyubiquitinated BRAF V600E is then recognized and degraded by the 26S proteasome.[5] This targeted degradation mechanism distinguishes this compound from traditional BRAF inhibitors, which only block the kinase activity of the protein. By eliminating the entire protein, this compound can overcome resistance mechanisms associated with BRAF inhibitors.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced degradation of BRAF V600E.
Preclinical Data
This compound has demonstrated significant preclinical activity in a variety of in vitro and in vivo models of BRAF V600E-mutant cancers.
In Vitro Activity
This compound has shown potent and selective degradation of BRAF V600E in cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Reference |
| A375 | Melanoma | DC50 (BRAF V600E Degradation) | 14 nM | [1] |
| A375 | Melanoma | IC50 (ERK Phosphorylation) | 11 nM (at 24hr) | --- |
| A375 | Melanoma | GI50 (Cell Growth Inhibition) | 94 nM (at 96hr) | --- |
| HCT116 | Colorectal Cancer (KRAS mutant, BRAF WT) | Effect on Cell Growth | No effect | [2] |
| A375 (BRAF V600E + NRAS Q61K) | BRAFi-Resistant Melanoma | Effect on Cell Viability | Loss of viability | [2] |
In Vivo Activity
This compound has demonstrated robust anti-tumor efficacy in xenograft models of BRAF V600E-mutant cancers.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| A375 Xenograft | Melanoma | 10 mg/kg, PO, BID | Deeper and more durable tumor regression compared to encorafenib | [2] |
| A375 (BRAF V600E + NRAS Q61K) Xenograft | BRAFi-Resistant Melanoma | Single agent | Tumor growth inhibition | [2] |
| A375 (BRAF V600E + NRAS Q61K) Xenograft | BRAFi-Resistant Melanoma | Combination with trametinib | Significant tumor regression | [2] |
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of this compound.
Cell Lines and Cell Culture
-
Cell Lines: A375 (BRAF V600E melanoma) and HCT116 (KRAS mutant, BRAF wild-type colorectal cancer) cell lines were utilized. BRAF inhibitor-resistant A375 cells were engineered to express NRAS Q61K.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Degradation and Signaling Assays
-
Western Blotting:
-
Cells were treated with varying concentrations of this compound for specified durations.
-
Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked with 5% non-fat milk in TBST and incubated with primary antibodies against BRAF V600E, p-ERK, total ERK, and a loading control (e.g., GAPDH or Vinculin) overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Cells were seeded in 96-well plates and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound for 72-96 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.
-
Luminescence was measured using a microplate reader.
-
GI50 values were calculated using non-linear regression analysis.
-
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1 x 10^7 A375 cells in 100 µL of a 1:1 mixture of PBS and Matrigel were subcutaneously injected into the flank of each mouse.
-
Drug Administration: When tumors reached a volume of approximately 100-200 mm³, mice were randomized into treatment groups. This compound was formulated for oral gavage (PO) and administered twice daily (BID).
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at the end of the treatment period. Tumors were then excised for further analysis (e.g., Western blotting, immunohistochemistry).
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Clinical Development
This compound (CFT1946) is currently being evaluated in a Phase 1/2 clinical trial (NCT05668585) for the treatment of patients with BRAF V600 mutant solid tumors. The trial is designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound as a monotherapy and in combination with other agents. Initial data from the Phase 1 portion of the trial have shown that this compound is well-tolerated and demonstrates dose-dependent bioavailability and degradation of the BRAF V600E protein, providing early evidence of its mechanism of action in patients.
Conclusion
This compound represents a promising new therapeutic modality for the treatment of BRAF V600E-mutant cancers. Its unique mechanism of action, involving the targeted degradation of the mutant protein, offers the potential to overcome the limitations of current BRAF inhibitors and provide a durable clinical benefit to patients. The preclinical data are robust, and the ongoing clinical trial will further elucidate the safety and efficacy of this novel agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in the science and application of this compound.
References
The Discovery and Development of Tagarafdeg (CFT1946): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagarafdeg (also known as CFT1946) is a pioneering, orally bioavailable, and highly selective heterobifunctional degrader of mutant BRAF proteins. Developed by C4 Therapeutics, this compound represents a novel therapeutic strategy for cancers driven by BRAF V600 mutations, which are prevalent in a significant percentage of melanomas, colorectal cancers, and non-small cell lung cancers. As a Bifunctional Degradation Activating Compound (BiDAC), this compound co-opts the cell's natural protein disposal machinery to specifically target and eliminate mutant BRAF, thereby overcoming resistance mechanisms associated with traditional BRAF inhibitors. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.
Introduction: The Rationale for a BRAF Degrader
The BRAF kinase is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, a key regulator of cell proliferation and survival.[1] Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving tumorigenesis. While small-molecule BRAF inhibitors have shown clinical efficacy, their long-term benefit is often limited by the development of resistance.[2] A common resistance mechanism involves the paradoxical activation of the MAPK pathway through the dimerization of BRAF proteins.[2]
Targeted protein degradation offers a distinct therapeutic modality that can address these limitations. By inducing the degradation of the entire BRAF V600 mutant protein, this compound not only inhibits its kinase activity but also prevents it from participating in the dimeric signaling complexes that drive resistance.[1]
Discovery and Medicinal Chemistry
The development of this compound was a result of a focused medicinal chemistry campaign aimed at creating a potent and selective BRAF V600 mutant degrader with favorable pharmacokinetic properties for oral administration. The structure of this compound is a quintessential example of a heterobifunctional degrader, comprising three key components: a ligand that binds to the mutant BRAF protein, a ligand that engages the E3 ubiquitin ligase Cereblon (CRBN), and a linker that connects these two moieties.[3]
The medicinal chemistry effort focused on optimizing the linker and the BRAF-binding motif to achieve high oral bioavailability, a significant challenge for molecules that often fall "beyond the Rule of 5."[4]
Chemical Properties of this compound (CFT1946)
| Property | Value |
| Synonyms | CFT1946, tagarafdegum |
| Chemical Formula | C45H49F2N11O9S |
| Molecular Weight | 958.01 g/mol |
Mechanism of Action
This compound functions as a Bifunctional Degradation Activating Compound (BiDAC) by hijacking the ubiquitin-proteasome system to induce the degradation of mutant BRAF proteins.[5]
The process unfolds in a series of steps:
-
Ternary Complex Formation: this compound simultaneously binds to the neosubstrate, mutant BRAF V600, and the E3 ubiquitin ligase Cereblon (CRBN). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the mutant BRAF protein.
-
Proteasomal Degradation: The polyubiquitinated BRAF protein is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Catalytic Cycle: this compound is subsequently released and can engage another mutant BRAF protein and E3 ligase, initiating a new cycle of degradation.
This mechanism leads to the potent and selective elimination of various BRAF mutants, including Class I (V600E), Class II (G469A), and Class III (G466V) mutations, as well as the p61-BRAFV600E splice variant.[5] Crucially, this compound spares wild-type BRAF, ARAF, and CRAF, minimizing off-target effects.[4]
Mechanism of Action of this compound
Preclinical Development
This compound has undergone extensive preclinical evaluation, demonstrating potent and selective activity in a range of in vitro and in vivo models.
In Vitro Activity
In cellular assays, this compound demonstrated potent degradation of BRAF V600E, leading to the inhibition of MAPK signaling and cell growth.
Table 1: In Vitro Activity of this compound in A375 Cells (BRAF V600E Mutant)
| Parameter | Value | Cell Line | Duration |
| DC50 (Degradation) | 14 nM | A375 | 24 hours |
| IC50 (pERK Inhibition) | 11 nM | A375 | 24 hours |
| GI50 (Growth Inhibition) | 94 nM | A375 | 96 hours |
Data sourced from AACR Annual Meeting 2022 abstract.[1]
Importantly, this compound showed no effect on cell growth or MAPK signaling in the KRAS mutant, wild-type BRAF HCT116 cell line, highlighting its selectivity.[4]
In Vivo Efficacy in Xenograft Models
Oral administration of this compound in mouse xenograft models of human cancers demonstrated significant anti-tumor activity.
Table 2: In Vivo Efficacy of this compound in A375 Xenograft Model
| Dose | Schedule | Outcome |
| 10 mg/kg | PO, BID | Deeper and more durable tumor regression compared to a clinically relevant dose of encorafenib (B612206). |
Data sourced from AACR Annual Meeting 2023 abstract.[4]
Furthermore, in a BRAF inhibitor-resistant A375 model (harboring both BRAF V600E and NRAS Q61K mutations), this compound demonstrated robust tumor growth inhibition as a single agent. When combined with the MEK inhibitor trametinib (B1684009), it resulted in tumor regressions, a significant improvement over the combination of encorafenib and trametinib which showed no activity in this model.[1] Preclinical studies have also indicated that this compound can cross the blood-brain barrier, suggesting potential utility in treating brain metastases.[6]
Clinical Development
This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05668585) for the treatment of patients with BRAF V600 mutant solid tumors, including non-small cell lung cancer, colorectal cancer, and melanoma.[1]
Phase 1/2 Study Design (NCT05668585)
This is a first-in-human, open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound. The trial includes both monotherapy and combination therapy arms.[1]
This compound (CFT1946) Phase 1/2 Clinical Trial Design
Preliminary Clinical Data
As of May 2025, C4 Therapeutics announced a strategic decision to conclude further work on this compound beyond the ongoing Phase 1 study and to seek a partner for future development. The decision was based on emerging clinical data and strategic capital allocation.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been fully disclosed in publicly available literature. The following are generalized protocols based on standard methodologies in the field.
Cell Viability Assay (General Protocol)
-
Cell Seeding: Plate cells (e.g., A375, HCT116) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or control compounds (e.g., DMSO, encorafenib) for the desired duration (e.g., 96 hours).
-
Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Signal Measurement: Measure the luminescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and calculate the GI50 values using a non-linear regression model.
Western Blotting for Protein Degradation (General Protocol)
-
Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRAF, pERK, ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Xenograft Tumor Model (General Protocol)
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., A375) into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a specified volume.
-
Treatment Administration: Randomize mice into treatment groups and administer this compound (e.g., 10 mg/kg, PO, BID), vehicle control, or a comparator drug.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.
Conclusion and Future Directions
This compound (CFT1946) has demonstrated a compelling preclinical profile as a potent, selective, and orally bioavailable degrader of mutant BRAF. Its ability to overcome known resistance mechanisms to BRAF inhibitors and its potential to penetrate the central nervous system highlight its promise as a differentiated therapeutic agent. While the future development of this compound by C4 Therapeutics is contingent on securing a partnership, the data generated to date provide strong validation for the targeted protein degradation approach in oncology. Further clinical investigation will be crucial to fully elucidate the safety and efficacy of this compound in patients with BRAF V600 mutant cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs | MDPI [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. CFT1946 is an Orally Available Brain-Penetrant BRAFV600-Mutant Degrader that Overcomes BRAF Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Tagarafdeg (CFT1946): A Novel Degrader of Mutant BRAF
Watertown, MA - Tagarafdeg (CFT1946), an investigational oral bifunctional degradation activating compound (BiDAC), has demonstrated potent and selective degradation of BRAF V600X mutant proteins in a comprehensive suite of preclinical studies. These studies highlight its potential to overcome resistance mechanisms associated with current BRAF inhibitors. Developed by C4 Therapeutics, this compound is engineered to recruit the cereblon (CRBN) E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of mutant BRAF proteins, including the prevalent V600E mutation as well as other Class I, II, and III mutations, while sparing their wild-type (WT) counterpart.[1][2]
Summary of In Vitro Activity
This compound has shown potent degradation of BRAF V600E in cellular assays. In the A375 melanoma cell line, which harbors the BRAF V600E mutation, this compound induced degradation of the mutant protein with a DC50 (half-maximal degradation concentration) of 14 nM after a 24-hour treatment.[2] This degradation translated to potent inhibition of downstream signaling in the MAPK pathway, as evidenced by a 50% reduction in ERK phosphorylation (IC50) at 11 nM.[2] Furthermore, the degradation of BRAF V600E led to significant anti-proliferative effects, with a GI50 (half-maximal growth inhibition) of 94 nM in A375 cells after 96 hours.[2]
| Parameter | Cell Line | Value | Treatment Time |
| DC50 | A375 (BRAF V600E) | 14 nM | 24 hours |
| IC50 (pERK) | A375 (BRAF V600E) | 11 nM | 24 hours |
| GI50 | A375 (BRAF V600E) | 94 nM | 96 hours |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in various mouse xenograft models. In the A375 melanoma xenograft model, oral administration of this compound resulted in dose-dependent tumor regression.[3] A dose of 10 mg/kg administered twice daily (BID) was identified as the minimum efficacious dose, leading to sustained tumor regressions.[1]
This compound's potential to overcome resistance was assessed in an engineered A375-BRAF V600E/NRAS Q61K double mutant model, which is resistant to BRAF inhibitors. In this model, this compound demonstrated robust single-agent tumor growth inhibition.[3] When combined with the MEK inhibitor trametinib (B1684009), this compound led to tumor regressions, a significant improvement over the combination of encorafenib (B612206) and trametinib which showed no activity.[3]
Furthermore, in preclinical models of BRAF V600X mutant colorectal cancer (CRC) and non-small cell lung cancer (NSCLC), this compound demonstrated superior activity as a single agent compared to standard-of-care combinations.[4] In an intracranial model of BRAF V600E metastatic melanoma, this compound showed superior prolongation of survival compared to the BRAF inhibitor encorafenib, suggesting its potential to address brain metastases.
Experimental Protocols
Cell Lines and Culture
The human melanoma cell line A375, which is homozygous for the BRAF V600E mutation, was used for in vitro studies. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and cultured at 37°C in a humidified atmosphere with 5% CO2.
Western Blotting for Protein Degradation and Pathway Inhibition
A375 cells were seeded in 6-well plates and treated with varying concentrations of this compound for 24 hours. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against BRAF V600E, phospho-ERK, total ERK, and a loading control (e.g., GAPDH). Membranes were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). A375 cells were seeded in 96-well plates and treated with a dilution series of this compound for 96 hours. After the incubation period, CellTiter-Glo® reagent was added to each well, and luminescence was measured using a plate reader. The GI50 values were calculated using non-linear regression analysis.
Animal Studies
All animal experiments were conducted in accordance with institutional guidelines. For the A375 xenograft model, female athymic nude mice were subcutaneously injected with A375 cells. When tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered orally, twice daily (BID), at the indicated doses. Tumor volume was measured regularly using calipers, and body weight was monitored as a measure of toxicity.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Experimental Workflow for In Vivo Studies
Caption: Workflow for evaluating the in vivo efficacy of this compound.
References
The Potent and Selective Degradation of Mutant BRAF by Tagarafdeg: A Novel Approach to Inhibit MAPK Signaling in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in key components like the BRAF kinase, is a hallmark of numerous cancers. Tagarafdeg (CFT1946) has emerged as a promising therapeutic agent that circumvents the limitations of traditional kinase inhibitors. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound effects on the MAPK signaling cascade, and the experimental methodologies used to elucidate its activity. Through the targeted degradation of mutant BRAF, this compound offers a novel and potent strategy to silence oncogenic MAPK signaling, representing a significant advancement in the development of precision cancer therapies.
Introduction: The MAPK Signaling Pathway and the Role of BRAF
The MAPK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that translates extracellular signals into intracellular responses.[1][2] The pathway is initiated by the activation of cell surface receptors, leading to the activation of the small GTPase Ras.[1] Activated Ras then recruits and activates the RAF family of serine/threonine kinases, which includes ARAF, BRAF, and CRAF.[2] RAF kinases subsequently phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate the final kinases in the cascade, ERK1 and ERK2.[1] Activated ERK translocates to the nucleus to regulate the activity of numerous transcription factors, ultimately controlling gene expression and driving cellular processes like proliferation and survival.[1]
Mutations in the BRAF gene are among the most common oncogenic drivers, occurring in approximately 8% of all human cancers, with a particularly high prevalence in melanoma (around 60%).[3] The most frequent mutation is a single substitution at position 600, from valine to glutamic acid (V600E), which results in a constitutively active BRAF kinase that signals independently of upstream Ras activation.[2][4] This leads to chronic and uncontrolled activation of the MAPK pathway, promoting tumorigenesis and tumor growth.[4]
This compound (CFT1946): A Bifunctional Degrader of Mutant BRAF
This compound is an orally bioavailable, potent, and selective bifunctional degradation activating compound (BiDAC) that specifically targets mutant BRAF for degradation.[5] It is a proteolysis-targeting chimera (PROTAC) that functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the mutant BRAF protein.[3][5] This induced proximity leads to the polyubiquitination of the BRAF V600E protein, marking it for degradation by the proteasome.[6] This mechanism of action is distinct from traditional BRAF inhibitors, which only block the kinase activity of the protein.[6] A key advantage of this degradation-based approach is the potential to overcome resistance mechanisms associated with kinase inhibitors and to avoid the paradoxical activation of the MAPK pathway that can occur with some inhibitors in BRAF wild-type cells.[6][7]
Caption: Mechanism of this compound on the MAPK signaling pathway.
Quantitative Analysis of this compound's Activity
The efficacy of this compound has been quantified through various preclinical studies, demonstrating its potent and selective degradation of mutant BRAF and subsequent inhibition of downstream signaling and tumor growth.
In Vitro Potency
This compound induces potent and selective degradation of BRAF V600E in cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | A375 (melanoma) | 14 nM | [3][5] |
DC50: The concentration of the compound that results in 50% degradation of the target protein.
In Vivo Efficacy
Preclinical studies in xenograft mouse models have demonstrated significant anti-tumor activity of this compound.
| Animal Model | Treatment | Outcome | Reference |
| A375 xenograft | 0.3 mg/kg PO BID | Dose-dependent tumor growth inhibition | [8] |
| A375 xenograft | 3 mg/kg PO BID | Dose-dependent tumor growth inhibition | [8] |
| A375 xenograft | 10 mg/kg PO BID | Sustained tumor regression | [5][8] |
PO: Per os (by mouth); BID: Bis in die (twice a day).
Experimental Protocols
The characterization of this compound's effect on the MAPK signaling pathway involves a series of well-established experimental techniques.
Cell Culture and Treatment
-
Cell Lines: A375 (homozygous BRAF V600E melanoma) and other relevant cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][8]
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods (e.g., 24 hours) to assess protein degradation and pathway inhibition.[5]
Western Blotting for Protein Degradation and Pathway Inhibition
Western blotting is a key technique to visualize the degradation of BRAF V600E and the inhibition of downstream MAPK signaling.
-
Lysate Preparation: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for total BRAF, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The downregulation of BRAF V600E and pERK levels indicates the activity of this compound.[8]
Cell Proliferation Assays
To assess the functional consequence of BRAF V600E degradation, cell proliferation assays are performed.
-
Method: Assays such as the MTT or CellTiter-Glo® luminescent cell viability assay are commonly used.
-
Procedure: Cells are seeded in 96-well plates and treated with a dose-response range of this compound. After a defined incubation period (e.g., 72 hours), cell viability is measured according to the manufacturer's protocol.
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of this compound in inhibiting cell growth.
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of this compound in a physiological setting.
-
Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with a suspension of cancer cells (e.g., A375).[8]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., twice daily).[5][8]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the degradation of BRAF V600E and the inhibition of pERK by Western blotting or immunohistochemistry.[8]
Caption: Experimental workflow for evaluating this compound.
Clinical Development
This compound (CFT1946) is currently being evaluated in a Phase 1/2 clinical trial for patients with solid tumors harboring BRAF V600 mutations (NCT05668585).[5][7] The ongoing trial is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in this patient population.[9] Initial data from the Phase 1 portion of the trial have demonstrated a well-tolerated safety profile and evidence of monotherapy anti-tumor activity.[9]
Conclusion
This compound represents a paradigm shift in the targeting of oncogenic BRAF. By harnessing the cell's own protein disposal machinery, it achieves the selective degradation of mutant BRAF, leading to a profound and sustained inhibition of the MAPK signaling pathway. The preclinical data strongly support its potential as a potent anti-cancer agent, and ongoing clinical trials will further delineate its therapeutic utility. For researchers and drug development professionals, the story of this compound underscores the power of targeted protein degradation as a modality to address challenging oncogenic drivers and offers a compelling blueprint for the development of next-generation cancer therapies.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Molecular Targeting of the BRAF Proto-Oncogene/Mitogen-Activated Protein Kinase (MAPK) Pathway across Cancers | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. C4 Therapeutics Presents Monotherapy Data Demonstrating Proof of Mechanism and Early Evidence of Proof of Concept From Ongoing CFT1946 Phase 1 Trial in BRAF V600 Mutant Solid Tumors at the European Society for Medical Oncology (ESMO) Congress 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
The Selective Degradation of Mutant BRAF by Tagarafdeg: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has been a pivotal moment in oncology, leading to the development of targeted therapies that have significantly improved outcomes for patients with various cancers, most notably melanoma. However, the efficacy of first-generation BRAF inhibitors is often limited by the development of resistance and paradoxical activation of the MAPK pathway in wild-type BRAF cells. Tagarafdeg (CFT1946) represents a novel therapeutic strategy designed to overcome these limitations. It is an orally active, potent, and selective bifunctional degradation activating compound (BiDAC) that co-opts the cell's natural protein disposal machinery to specifically eliminate mutant BRAF proteins. This technical guide provides an in-depth investigation into the selectivity of this compound for mutant BRAF, detailing the quantitative data supporting its targeted action, the experimental protocols used for its characterization, and the underlying molecular mechanisms.
Mechanism of Action: Targeted Protein Degradation
This compound operates as a heterobifunctional molecule. One end of the molecule binds to the mutant BRAF protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the mutant BRAF protein, marking it for degradation by the proteasome. This mechanism of action is distinct from traditional inhibitors as it leads to the physical elimination of the target protein rather than just blocking its enzymatic activity. This approach has the potential to prevent the development of resistance mechanisms that rely on the continued presence of the BRAF protein.[1][2][3][4]
Quantitative Analysis of this compound's Selectivity and Potency
The selectivity of this compound for mutant BRAF over its wild-type counterpart is a key feature that minimizes off-target effects and avoids the paradoxical activation of the MAPK pathway often seen with conventional BRAF inhibitors.[3][4][5][6] The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
| Parameter | Cell Line | BRAF Status | Value | Reference |
| DC50 (Degradation) | A375 | BRAF V600E | 14 nM | [6] |
| IC50 (pERK Inhibition) | A375 | BRAF V600E | 11 nM | [6] |
| GI50 (Cell Growth Inhibition) | A375 | BRAF V600E | 94 nM | [6] |
| Effect on Wild-Type BRAF Cells | HCT116 | BRAF Wild-Type | No effect on cell growth | [6] |
| Assay | Cell Line | BRAF Status | This compound Concentration | Outcome | Reference |
| Western Blot | A375 | BRAF V600E | 100 nM (24h) | Degradation of BRAF V600E and loss of pERK | [1] |
| Western Blot | BRAF WT cells | BRAF Wild-Type | 100 nM (24h) | No degradation of BRAF WT or loss of pERK | [1] |
| Proteomics | A375 | BRAF V600E | 300 nM (24h) | Selective degradation of BRAF V600E | |
| Proteomics | JURKAT | BRAF Wild-Type | 300 nM (24h) | No degradation of BRAF WT, ARAF, or CRAF |
Visualizing the Molecular Pathways and Experimental Workflows
To better illustrate the mechanism of action and the experimental procedures used to characterize this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: The constitutively active BRAF V600E mutant drives downstream signaling.
Caption: this compound facilitates the degradation of mutant BRAF via the proteasome.
Caption: Workflow for assessing protein degradation by Western Blot.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key experiments used to characterize the selectivity and efficacy of this compound.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified BRAF V600E and wild-type BRAF kinases.
Materials:
-
Recombinant human BRAF V600E and wild-type BRAF enzymes
-
MEK1 (inactive) as substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup:
-
To each well of a 96-well plate, add the diluted this compound or vehicle control (DMSO in kinase buffer).
-
Add the BRAF enzyme (either V600E or wild-type) to each well.
-
Add the MEK1 substrate to each well.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well; a lower ATP level corresponds to higher kinase activity.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BRAF Degradation Assay (Western Blot)
Objective: To assess the degradation of endogenous BRAF V600E and wild-type BRAF in cells treated with this compound.
Materials:
-
BRAF V600E mutant cell line (e.g., A375 melanoma cells)
-
BRAF wild-type cell line (e.g., HCT116 colorectal cancer cells)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF, anti-phospho-ERK (pERK), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A375 and HCT116 cells in separate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-BRAF, anti-pERK, and loading control) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
Quantitative Proteomics for Selectivity Profiling (TMT-Based)
Objective: To globally assess the selectivity of this compound by quantifying changes in the proteome of cells expressing either mutant or wild-type BRAF.
Materials:
-
BRAF V600E mutant (e.g., A375) and wild-type (e.g., JURKAT) cell lines
-
This compound
-
Lysis buffer for mass spectrometry
-
Trypsin
-
Tandem Mass Tag (TMT) labeling reagents
-
High-pH reversed-phase fractionation system
-
LC-MS/MS system (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound or vehicle control.
-
Lyse the cells and extract proteins.
-
Quantify the protein concentration.
-
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled peptide samples.
-
Fractionate the pooled sample using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of peptides across the different conditions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify proteins.
-
Determine the fold change in protein abundance in this compound-treated samples compared to vehicle-treated controls.
-
Identify proteins that are significantly downregulated to assess the selectivity of this compound.[10][11][12][13][14]
-
Conclusion
This compound demonstrates remarkable selectivity for mutant BRAF, a characteristic substantiated by robust preclinical data. Its unique mechanism of action, involving the targeted degradation of the oncoprotein, offers a promising strategy to overcome the limitations of current BRAF inhibitors. The quantitative analyses and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound. As research progresses, this novel approach may offer a more durable and effective treatment option for patients with BRAF-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drughunter.com [drughunter.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. bio-rad.com [bio-rad.com]
- 10. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 13. researchgate.net [researchgate.net]
- 14. Sample Preparation for Relative Quantitation of Proteins Using Tandem Mass Tags (TMT) and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tagarafdeg (CFT1946)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (CFT1946) is an orally bioavailable, potent, and selective Bifunctional Degradation Activating Compound (BiDAC™) designed to target and degrade BRAF V600X mutant proteins.[1][2] Developed by C4 Therapeutics, this molecule represents a promising therapeutic strategy for various BRAF V600X-driven cancers, including melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC).[1][3] Unlike traditional BRAF inhibitors that can lead to resistance through RAF dimer-mediated mechanisms, this compound selectively degrades the mutant BRAF protein, thereby preventing paradoxical RAF activation.[3][4] Preclinical studies have demonstrated its ability to overcome resistance to BRAF inhibitors and its activity in central nervous system (CNS) metastasis models.[3][5] this compound is currently being evaluated in a Phase 1/2 clinical trial for BRAF V600X mutant solid tumors (NCT05668585).[1][6]
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system. As a BiDAC™ degrader, it brings the neosubstrate (mutant BRAF V600X protein) into proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. This degradation event effectively removes the oncogenic driver protein from the cancer cell, leading to the inhibition of downstream signaling pathways, such as the MAPK pathway, and subsequent tumor growth inhibition.[4][7][8]
Caption: Mechanism of action of this compound (CFT1946) in degrading mutant BRAF V600X.
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| DC50 | A375 (BRAF V600E Melanoma) | 14 nM | [7][9] |
In Vivo Efficacy (Xenograft Models)
| Model | Treatment | Dosage | Outcome | Reference |
| A375 Xenograft | This compound (CFT1946) | 0.3 mg/kg PO BID | Dose-dependent tumor growth inhibition | [10] |
| 3 mg/kg PO BID | Dose-dependent tumor growth inhibition | [10] | ||
| 10 mg/kg PO BID | Immediate and sustained tumor regression | [7][9][10] | ||
| A375 + NRAS-Q61K Xenograft (BRAFi-Resistant) | This compound (CFT1946) | 10 mg/kg PO BID | ~35% Tumor Growth Inhibition (TGI) | [10] |
| 30 mg/kg PO BID | ~60% Tumor Growth Inhibition (TGI) | [10] | ||
| This compound (10 mg/kg BID) + Trametinib (0.1 mg/kg) | Combination | Tumor regression up to Day 16 | [10] | |
| This compound (30 mg/kg BID) + Trametinib (0.1 mg/kg) | Combination | Tumor regression up to Day 19 | [10] | |
| A375 Intracranial Metastatic Melanoma | This compound (CFT1946) | 10 mg/kg or 30 mg/kg PO BID | Superior prolongation of survival vs. encorafenib (B612206) | |
| Colo205 CRC Xenograft | This compound (CFT1946) | Not specified | More durable tumor growth suppression vs. encorafenib + cetuximab |
Experimental Protocols
Protocol 1: In Vitro BRAF V600E Degradation and Pathway Inhibition Assay
This protocol describes how to assess the ability of this compound to induce the degradation of BRAF V600E and inhibit downstream MAPK signaling in a relevant cancer cell line, such as A375 human melanoma cells.
Materials:
-
A375 cells (ATCC® CRL-1619™)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (CFT1946)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG-132 or Bortezomib) (optional control)
-
CRBN ligand (e.g., Pomalidomide) (optional control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRAF V600E, anti-phospho-ERK (pERK), anti-total-ERK, anti-Vinculin or β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating:
-
Culture A375 cells in complete growth medium at 37°C and 5% CO2.
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 1 nM to 10 µM.
-
Include a DMSO vehicle control (e.g., 0.1% final concentration).
-
For mechanism-of-action confirmation, include controls such as co-treatment with a proteasome inhibitor or competitive displacement with a high concentration of a CRBN ligand.
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the cells for a specified time period (e.g., 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold lysis buffer.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRAF V600E, anti-pERK, anti-ERK, anti-Vinculin) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using a digital imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the BRAF V600E and pERK signals to the loading control (Vinculin or β-Actin). For pERK, also normalize to total ERK levels.
-
Plot the percentage of remaining protein relative to the DMSO control against the log concentration of this compound to determine the DC50 (concentration for 50% degradation) and IC50 (concentration for 50% inhibition of pERK).
-
Protocol 2: In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model using BRAF V600E mutant cancer cells.
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude mice)
-
A375 cells
-
Matrigel (optional)
-
This compound (CFT1946)
-
Vehicle formulation for oral gavage (e.g., 0.5% methylcellulose)
-
Standard animal husbandry equipment
-
Calipers for tumor measurement
-
Dosing gavage needles
Procedure:
-
Cell Implantation:
-
Harvest A375 cells and resuspend them in sterile PBS, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8 mice per group).
-
Treatment groups may include:
-
-
Compound Administration:
-
Administer the vehicle, this compound, or control compound to the respective groups via oral gavage (PO) twice daily (BID) for a defined period (e.g., 20-21 days).[9]
-
-
Monitoring and Data Collection:
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and treatment toxicity.
-
At the end of the study, euthanize the mice.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study (or at specific time points post-dose), tumors can be excised.
-
A portion of the tumor can be flash-frozen for subsequent Western blot analysis to confirm the degradation of BRAF V600E and inhibition of pERK in vivo.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Analyze body weight data to assess tolerability.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.
-
Experimental Workflow Visualization
Caption: General preclinical to clinical workflow for this compound (CFT1946) evaluation.
References
- 1. C4 Therapeutics Presents New Preclinical Data for CFT1946 [globenewswire.com]
- 2. C4 Therapeutics to Present New Preclinical Data on Highly Selective Orally Bioavailable BiDAC™ Degraders at the American Association for Cancer Research Annual Meeting 2024 | santé log [santelog.com]
- 3. 1stoncology.com [1stoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. c4therapeutics.com [c4therapeutics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. c4therapeutics.com [c4therapeutics.com]
Tagarafdeg (CFT1946): Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tagarafdeg (also known as CFT1946) is an investigational, orally bioavailable small molecule designed as a mutant-selective degrader of BRAF V600 mutations.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, summarizing key data and outlining experimental procedures based on available preclinical research.
Mechanism of Action
This compound is a bifunctional degradation activating compound (BiDAC) that operates through a CRBN-based E3 ligase complex.[1] It is designed to selectively bind to and induce the degradation of BRAF V600E, as well as other BRAF mutations including Class I (V600E), Class II (G469A), and Class III (G466V) mutations, and the p61-BRAFV600E splice variant.[1] By degrading the mutant BRAF protein, this compound inhibits the downstream MAPK signaling pathway, leading to a reduction in pERK levels and subsequent anti-tumor effects in BRAF-driven cancers.[1] Preclinical data has also indicated that this compound can cross the blood-brain barrier.[2]
Caption: Mechanism of action of this compound in degrading mutant BRAF.
In Vivo Dosage and Administration
Preclinical studies have demonstrated the efficacy of this compound in xenograft mouse models. The following table summarizes the dosage information from a study using an A375 xenograft mouse model.[1]
| Parameter | Value |
| Drug | This compound (CFT1946) |
| Animal Model | A375 xenograft mouse model |
| Dosage Range | 0.3 - 10 mg/kg |
| Administration Route | Oral (PO) |
| Dosing Frequency | Twice daily (BID) |
| Treatment Duration | 20 days |
| Observed Effect | Dose-dependent tumor regression. The minimum efficacious dose for sustained tumor regression was 10 mg/kg.[1] |
Experimental Protocol: In Vivo Efficacy Study
This protocol outlines a typical in vivo efficacy study for this compound in a xenograft mouse model.
Caption: Workflow for an in vivo efficacy study of this compound.
Materials
-
This compound (CFT1946)
-
Vehicle control (appropriate for oral administration)
-
A375 (BRAFV600E mutant) human melanoma cell line
-
Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Cell culture reagents
-
Animal housing and handling equipment
-
Calipers for tumor measurement
Procedure
-
Cell Culture and Implantation:
-
Culture A375 cells under standard conditions.
-
Harvest cells and resuspend in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cells into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage.
-
Administer the specified dose of this compound (e.g., 10 mg/kg) or vehicle control to the respective groups twice daily.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each animal 2-3 times per week.
-
Monitor the general health and behavior of the animals daily.
-
-
Endpoint and Sample Collection:
-
At the end of the study (e.g., 20 days) or when tumors reach a predetermined endpoint, euthanize the animals.
-
Collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacokinetics, pharmacodynamics, histology).
-
Important Considerations
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Formulation: Ensure this compound is properly formulated for consistent and effective oral delivery.
-
Toxicity: Monitor for any signs of toxicity, such as significant weight loss, lethargy, or other adverse effects.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): It is advisable to conduct PK/PD studies to correlate drug exposure with target engagement and efficacy.
As of early 2025, this compound is being evaluated in a Phase 1/2 clinical trial for solid tumors.[2] Researchers should consult the latest publications and clinical trial information for the most up-to-date data.
References
Application Notes and Protocols for A375 Xenograft Mouse Model with Tagarafdeg
For Researchers, Scientists, and Drug Development Professionals
Introduction
The A375 cell line, derived from a human malignant melanoma, is a cornerstone in oncological research, particularly for studies involving the BRAF V600E mutation, a common driver in melanoma. Xenograft models using A375 cells implanted in immunocompromised mice provide a robust in vivo platform to evaluate novel therapeutic agents. This document provides detailed application notes and protocols for utilizing the A375 xenograft mouse model in preclinical studies of Tagarafdeg (CFT1946), a novel, orally bioavailable, and selective degrader of mutant BRAF V600.
This compound is a bifunctional degradation activating compound (BiDAC) that recruits the cereblon (CRBN) E3 ubiquitin ligase to the BRAF V600E protein, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This mechanism of action results in the inhibition of the MAPK signaling pathway and offers a promising therapeutic strategy for BRAF V600-mutant cancers.[3][4]
Data Presentation
Preclinical studies using the A375 xenograft model have demonstrated the dose-dependent in vivo efficacy of this compound. Oral administration of this compound resulted in tumor growth inhibition and regression.
Table 1: In Vivo Efficacy of this compound in A375 Xenograft Model
| Treatment Group | Dosage and Administration | Mean Tumor Volume Change | Observation |
| Vehicle Control | N/A | Progressive Tumor Growth | - |
| This compound | 0.3 mg/kg, PO, BID | Tumor Growth Inhibition | Dose-dependent inhibition of tumor growth.[5] |
| This compound | 3 mg/kg, PO, BID | Tumor Growth Inhibition | More pronounced tumor growth inhibition compared to 0.3 mg/kg.[5] |
| This compound | 10 mg/kg, PO, BID | Sustained Tumor Regression | Identified as the minimum efficacious dose for sustained tumor regression.[5] |
| Encorafenib | 35 mg/kg, PO, QD | Tumor Growth Inhibition | Standard-of-care BRAF inhibitor for comparison. |
BID: Twice daily; PO: Oral administration; QD: Once daily.
Table 2: Pharmacodynamic Effects of this compound in A375 Cells
| Assay | Metric | Result | Significance |
| BRAF V600E Degradation | DC50 | 14 nM | Potent and specific degradation of the target protein.[1] |
| MAPK Pathway Inhibition | pERK Levels | Dose-dependent decrease | Confirms downstream pathway inhibition upon BRAF V600E degradation.[5] |
Signaling Pathway
This compound's mechanism of action involves the targeted degradation of the mutant BRAF V600E protein, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. In BRAF-mutant melanoma, the constitutive activation of this pathway drives cell proliferation and survival.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo study of this compound using the A375 xenograft mouse model.
Experimental Protocols
A375 Cell Culture
-
Cell Line: A375 human malignant melanoma cell line (ATCC® CRL-1619™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells when they reach 70-80% confluency.
Preparation of Cells for Implantation
-
Wash the cultured A375 cells with sterile phosphate-buffered saline (PBS).
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using the trypan blue exclusion method. Viability should be greater than 90%.
-
Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10^6 cells in 100-200 µL of PBS, which may be mixed with Matrigel to improve tumor take rate).
A375 Xenograft Mouse Model Establishment
-
Animal Model: Use immunodeficient mice (e.g., athymic nude, NOD-SCID). House animals in a specific pathogen-free (SPF) environment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Implantation: Anesthetize the mice. Shave and sterilize the injection site on the flank.
-
Injection: Subcutaneously inject the prepared A375 cell suspension into the flank of each mouse.
-
Tumor Monitoring: Palpate the injection site three times weekly until tumors are established. Once tumors are palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: (Width² x Length) / 2.
Drug Administration and Efficacy Evaluation
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Groups:
-
Vehicle Control
-
This compound (e.g., 0.3, 3, 10 mg/kg)
-
Positive Control (e.g., Encorafenib)
-
-
Drug Formulation and Administration: Prepare this compound for oral gavage (PO) according to the manufacturer's instructions. Administer the specified dose twice daily (BID).
-
Monitoring: Continue to monitor tumor volume and mouse body weight 2-3 times weekly throughout the study.
-
Study Endpoint: Euthanize mice when tumors reach the predetermined size limit (e.g., 2000 mm³) or if signs of toxicity are observed.
-
Data Analysis: At the end of the study, excise the tumors, weigh them, and perform any planned downstream analyses (e.g., histology, Western blot for pERK). Analyze the tumor growth inhibition (TGI) or tumor regression for each treatment group compared to the vehicle control.
References
Application Notes and Protocols for Tagarafdeg (CFT1946)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental preparation of Tagarafdeg (CFT1946), a potent and selective degrader of mutant BRAF V600. The provided protocols and data are intended to guide researchers in designing and executing experiments for both in vitro and in vivo applications.
Introduction to this compound (CFT1946)
This compound is an orally bioavailable, CRBN-based Bifunctional Degradation Activating Compound (BiDAC) that selectively targets BRAF V600 mutants for degradation.[1][2][3] By hijacking the ubiquitin-proteasome system, this compound offers a distinct mechanism of action compared to traditional kinase inhibitors, potentially overcoming resistance mechanisms associated with RAF dimerization.[3][4] Its primary therapeutic application lies in the treatment of BRAF-driven cancers.[1][4]
Physicochemical Properties and Solubility
Understanding the solubility of this compound is critical for the preparation of stock solutions and experimental formulations.
Data Presentation: this compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (104.38 mM) | Ultrasonic treatment may be required to fully dissolve the compound. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Ethanol (B145695) | Data not publicly available. | As a hydrophobic molecule, solubility in ethanol is expected to be limited. Empirical testing is recommended. |
| Water | Data not publicly available. | This compound is a hydrophobic compound and is expected to have very low aqueous solubility.[5][6] |
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (CFT1946) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Protocol:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 0.1044 mL of DMSO per 1 mg of this compound).[1]
-
If necessary, sonicate the solution in an ultrasonic bath for a short period to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.[1]
In Vitro Experimental Workflow
The following diagram outlines a general workflow for an in vitro experiment to assess the activity of this compound.
In Vivo Formulation and Administration (General Protocol)
Objective: To prepare a formulation of this compound suitable for oral administration in preclinical animal models, such as mice. As this compound is hydrophobic, a suspension or a lipid-based formulation is generally required.
Materials:
-
This compound (CFT1946) powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, corn oil, or a self-emulsifying drug delivery system (SEDDS))
-
Mortar and pestle or homogenizer
-
Oral gavage needles
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number and weight of the animals.
-
If preparing a suspension, slowly add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. A homogenizer can be used for larger volumes.
-
For lipid-based formulations, dissolve this compound in the oil or SEDDS components, potentially with gentle warming and stirring.
-
Administer the formulation to the animals via oral gavage at the specified dose and schedule. In preclinical studies, this compound has been administered orally (PO) twice daily (BID).[1]
-
It is crucial to ensure the suspension is well-mixed before each administration to guarantee consistent dosing.
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, inducing the degradation of BRAF V600E. This process involves the formation of a ternary complex between this compound, the E3 ubiquitin ligase Cereblon (CRBN), and the target protein, BRAF V600E. This proximity leads to the ubiquitination of BRAF V600E and its subsequent degradation by the proteasome.[7][8] The degradation of BRAF V600E inhibits the downstream MAPK signaling pathway, leading to a reduction in phosphorylated ERK (pERK) and subsequent anti-proliferative effects in BRAF V600E-mutant cancer cells.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CFT-1946 - Chemietek [chemietek.com]
- 3. C4 Therapeutics Presents New Preclinical Data for CFT1946 Highlighting Superior Activity as a Single Agent to Clinically Approved BRAF Inhibitor Standard of Care Combinations at the American Association for Cancer Research Annual Meeting 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 4. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional characterization of a PROTAC directed against BRAF mutant V600E - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of BRAF Degradation by Tagarafdeg
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. c4therapeutics.com [c4therapeutics.com]
- 4. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ir.c4therapeutics.com [ir.c4therapeutics.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Cell Viability Assays with Tagarafdeg Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (also known as CFT1946) is a potent and selective, orally bioavailable bifunctional degradation activating compound (BiDAC). It is designed to target mutant forms of the BRAF protein for degradation.[1][2] As a heterobifunctional molecule, this compound recruits the Cereblon (CRBN) E3 ubiquitin ligase to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation approach offers a promising therapeutic strategy for cancers driven by BRAF mutations, including those that have developed resistance to conventional BRAF inhibitors.
The BRAF kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival.[3] Mutations in BRAF, such as the common V600E mutation, lead to constitutive activation of the MAPK pathway, driving tumorigenesis. This compound selectively degrades various mutant forms of BRAF, including Class I (e.g., V600E), Class II (e.g., G469A), and Class III (e.g., G466V) mutations, while sparing wild-type BRAF.[1] This degradation leads to the inhibition of downstream signaling, evidenced by the loss of phosphorylated ERK (pERK), and subsequent inhibition of cancer cell growth.[1]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using standard colorimetric assays. The provided data and methodologies will enable researchers to effectively evaluate the anti-proliferative effects of this compound in relevant cancer cell line models.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines with varying BRAF mutation statuses. The following table summarizes the key quantitative data, demonstrating the potency and selectivity of this compound.
| Cell Line | Cancer Type | BRAF Status | Key Quantitative Values | Reference |
| A375 | Malignant Melanoma | V600E (Homozygous) | DC₅₀: 14 nM (24 hr) pERK IC₅₀: 11 nM (24 hr) GI₅₀: 94 nM (96 hr) | [4] |
| HCT116 | Colorectal Carcinoma | KRAS Mutant, BRAF Wild-Type | No effect on cell growth | [4] |
| A375-BRAFV600E/NRASQ61K | Malignant Melanoma | BRAF V600E, NRAS Q61K (BRAF inhibitor-resistant model) | More effective at inhibiting viability than encorafenib | [4] |
Note:
-
DC₅₀ (Degradation Concentration 50): The concentration of the compound that results in 50% degradation of the target protein.
-
pERK IC₅₀ (Inhibitory Concentration 50): The concentration of the compound that inhibits 50% of the phosphorylation of ERK.
-
GI₅₀ (Growth Inhibition 50): The concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action involves the hijacking of the ubiquitin-proteasome system to selectively degrade mutant BRAF. This process can be visualized as a series of steps leading to the inhibition of the MAPK signaling pathway.
Caption: this compound induces degradation of mutant BRAF, inhibiting MAPK signaling.
Experimental Protocols
The following are detailed protocols for performing cell viability assays to assess the effect of this compound treatment on cancer cell lines. The MTS assay is provided as the primary recommended method due to its simplicity and high-throughput compatibility.
Experimental Workflow
The general workflow for assessing cell viability upon this compound treatment involves several key steps, from cell culture to data analysis.
Caption: Workflow for assessing cell viability with this compound treatment.
MTS Cell Viability Assay Protocol
This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan (B1609692) product, which is soluble in cell culture media. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., A375)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest a sub-confluent culture using trypsin-EDTA and resuspend the cells in complete culture medium.
-
For suspension cells, collect the cells by centrifugation and resuspend in fresh complete culture medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in a final volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. It is recommended to perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 10 µM to 0.5 nM).
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Carefully remove the medium from the wells (for adherent cells) or add the treatment directly to the wells (for suspension cells).
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.
-
Incubate the plate for the desired treatment period (e.g., 72 or 96 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition and Measurement:
Data Analysis:
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from the absorbance of all other wells.
-
Normalization: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of Treated Cells / Average Absorbance of Vehicle Control Cells) * 100
-
-
GI₅₀ Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the GI₅₀ value.
Conclusion
This compound demonstrates potent and selective degradation of mutant BRAF, leading to significant inhibition of cancer cell proliferation. The provided protocols offer a standardized method for researchers to assess the efficacy of this compound and similar targeted protein degraders in vitro. The quantitative data and experimental workflows presented here serve as a valuable resource for scientists engaged in the development of novel cancer therapeutics.
References
Application Notes: Monitoring pERK Levels Following Tagarafdeg (CFT1946) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tagarafdeg (also known as CFT1946) is a potent and selective degrader of mutant BRAF proteins, including the common V600E mutation.[1][2][3] As a bifunctional degradation activating compound (BiDAC), this compound targets mutant BRAF for ubiquitination and subsequent proteasomal degradation, leading to the inhibition of the downstream mitogen-activated protein kinase (MAPK) signaling pathway.[1] A key pharmacodynamic biomarker of this compound's activity is the reduction of phosphorylated Extracellular Signal-Regulated Kinase (pERK). Monitoring pERK levels is therefore critical for assessing the efficacy and mechanism of action of this compound in preclinical and clinical research.
These application notes provide detailed protocols for three common methods to quantify pERK levels following this compound treatment: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Mechanism of Action of this compound
This compound is designed to selectively induce the degradation of mutant BRAF proteins. By removing the constitutively active BRAF kinase, this compound effectively shuts down the aberrant signaling cascade through MEK to ERK. This leads to a dose-dependent decrease in the phosphorylation of ERK at residues Threonine 202 and Tyrosine 204.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity on BRAF V600E degradation and pERK inhibition in the A375 melanoma cell line.
| Parameter | Value | Cell Line | Treatment Time | Method | Reference |
| DC₅₀ (BRAF V600E) | 14 nM | A375 | 24 hours | Not Specified | [1][2] |
| IC₅₀ (pERK) | 11 nM | A375 | 24 hours | Not Specified | [2] |
Experimental Protocols
Experimental Workflow
A general workflow for assessing the impact of this compound on pERK levels is outlined below. This workflow can be adapted for Western Blot, ELISA, or Flow Cytometry by selecting the appropriate downstream processing and analysis steps.
Protocol 1: Western Blotting for pERK Quantification
Objective: To semi-quantitatively determine the levels of pERK relative to total ERK in cell lysates following this compound treatment.
Materials:
-
BRAF V600E mutant cell line (e.g., A375)
-
Cell culture medium and supplements
-
This compound (CFT1946)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit or mouse anti-p44/42 MAPK (Erk1/2) (for total ERK)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Seeding and Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[5]
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[5]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pERK antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total ERK antibody.
-
Quantify band intensities using densitometry software (e.g., ImageJ).[6]
-
Calculate the ratio of pERK to total ERK for each sample.
-
Protocol 2: ELISA for pERK Quantification
Objective: To quantitatively measure pERK levels in cell lysates using a sandwich ELISA.
Materials:
-
Cell lysates prepared as in the Western Blotting protocol.
-
pERK1/2 ELISA Kit (containing pre-coated plates, detection antibodies, standards, and buffers).
-
Microplate reader.
Procedure:
-
Sample Preparation:
-
Prepare cell lysates and determine protein concentration as described for Western Blotting.
-
Dilute lysates to fall within the dynamic range of the ELISA kit.
-
-
ELISA Assay:
-
Follow the specific instructions provided with the pERK ELISA kit. A general procedure is as follows:
-
Add standards and samples to the appropriate wells of the pre-coated microplate.
-
Add the detection antibody.
-
Incubate and wash the wells.
-
Add a streptavidin-HRP conjugate.
-
Incubate and wash the wells.
-
Add TMB substrate and incubate until color develops.
-
Add a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of pERK in the samples from the standard curve.[7]
-
Normalize the pERK concentration to the total protein concentration of the lysate. A separate total ERK ELISA can be run for more precise normalization.
-
Protocol 3: Flow Cytometry for pERK Quantification
Objective: To measure pERK levels in individual cells, allowing for the analysis of population heterogeneity.
Materials:
-
Cells in suspension or adherent cells detached with a non-enzymatic solution.
-
This compound and vehicle control.
-
Fixation buffer (e.g., 1.5-4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold methanol (B129727) or saponin-based buffer).
-
Fluorochrome-conjugated anti-pERK1/2 antibody.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Treat cells with this compound as described in the Western Blotting protocol.
-
-
Cell Fixation and Permeabilization:
-
Harvest the cells and wash with PBS.
-
Fix the cells with fixation buffer.
-
Permeabilize the cells with permeabilization buffer to allow antibody entry.
-
-
Intracellular Staining:
-
Wash the permeabilized cells.
-
Incubate the cells with the fluorochrome-conjugated anti-pERK1/2 antibody.[7]
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
Comparison of Methods
Troubleshooting
-
No or weak pERK signal (Western Blot/ELISA): Ensure the use of a cell line with constitutively active MAPK signaling (e.g., BRAF V600E mutant). Verify the activity of phosphatase inhibitors in the lysis buffer. Optimize primary antibody concentration and incubation time.
-
High background (Western Blot): Increase the number and duration of wash steps. Use a fresh blocking buffer.
-
Inconsistent loading (Western Blot): Perform accurate protein quantification and ensure equal loading. Use a reliable loading control for normalization.
-
High variability (ELISA): Ensure proper mixing of reagents and consistent incubation times. Check for bubbles in wells before reading.
-
Poor cell staining (Flow Cytometry): Optimize fixation and permeabilization steps. Titrate the antibody to determine the optimal concentration.
Conclusion
Monitoring pERK levels is a robust method for assessing the pharmacodynamic effects of this compound. The choice of method—Western Blotting, ELISA, or Flow Cytometry—will depend on the specific experimental needs, such as the requirement for high-throughput screening, single-cell analysis, or molecular weight confirmation. By following these detailed protocols, researchers can effectively quantify the inhibition of the MAPK pathway by this compound and gain valuable insights into its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CFT1946) | mutant BRAF PROTAC | Probechem Biochemicals [probechem.com]
- 3. CFT-1946 - Chemietek [chemietek.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. bio-rad.com [bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the "Hook Effect" in Degradation Assays
This technical support center is designed for researchers, scientists, and drug development professionals to understand, identify, and mitigate the "hook effect" in targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of degradation assays?
A1: The "hook effect" is a phenomenon observed in dose-response experiments where the efficacy of a degrader (e.g., a PROTAC) decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against the degrader concentration, rather than a typical sigmoidal curve where the effect plateaus.[2][3] This paradoxical effect can lead to the misinterpretation of a compound's potency.[2]
Q2: What is the molecular mechanism behind the hook effect?
A2: The hook effect is a direct consequence of the mechanism of action for many degraders, which require the formation of a productive ternary complex (Target Protein-Degrader-E3 Ligase) to function.[1][2] At optimal concentrations, the degrader acts as an effective bridge. However, at excessive concentrations, the degrader is more likely to form two separate, non-productive binary complexes:
These binary complexes saturate the available target protein and E3 ligase, preventing the formation of the essential ternary complex and thus reducing ubiquitination and subsequent degradation.[4][5]
Q3: How can I identify a potential hook effect in my experimental data?
A3: The most direct way to identify a hook effect is by observing a bell-shaped dose-response curve, where the level of protein degradation is high at intermediate concentrations but decreases as the concentration of the degrader increases further.[1][3] It is crucial to test a wide range of concentrations, as the effect may only become apparent at higher doses.[6]
Q4: What are the consequences of the hook effect on data analysis?
Troubleshooting Guides
Problem: My dose-response curve shows a "hook" or bell shape, with decreased degradation at high compound concentrations.
Diagnosis: This is the classic presentation of the hook effect.[1]
Solution Workflow:
Caption: A logical workflow for troubleshooting and mitigating the hook effect.
Data Presentation
The hook effect significantly alters the appearance and interpretation of dose-response data. Below is a comparison of expected (sigmoidal) data versus data exhibiting a hook effect.
| Concentration (nM) | % Protein Remaining (Expected Sigmoidal) | % Protein Remaining (Hook Effect Observed) |
| 0.1 | 98 | 98 |
| 1 | 85 | 85 |
| 10 | 50 | 50 |
| 100 | 15 | 10 |
| 1000 | 10 | 45 |
| 10000 | 10 | 80 |
| This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific degrader, target protein, and experimental conditions. |
Experimental Protocols
Protocol 1: Extended Dose-Response Analysis by Western Blot
This is the primary method to confirm and characterize the hook effect by quantifying target protein levels across a broad range of degrader concentrations.[6]
1. Cell Seeding & Adherence:
-
Seed cells (e.g., HEK293) in 6-well plates at a density that will ensure they reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a standard cell culture incubator (37°C, 5% CO2).
2. Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of the degrader compound in DMSO.
-
Perform serial dilutions in cell culture medium to create a wide range of final concentrations. To capture a potential hook effect, a broad range such as 0.1 nM to 10 µM is recommended.[3]
-
Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest degrader dose).
-
Remove the old medium from the cells and add the medium containing the various degrader concentrations or vehicle.
3. Incubation:
-
Incubate the cells for a predetermined period, typically between 4 to 24 hours, depending on the known degradation kinetics of the target protein.[6]
4. Cell Lysis and Protein Quantification:
-
After incubation, place plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in each well using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Probe the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
6. Imaging and Data Analysis:
-
Image the blot using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[6]
-
For each lane, normalize the target protein band intensity to its corresponding loading control.
-
Plot the normalized protein levels (as a percentage of the vehicle control) against the log of the degrader concentration to generate the dose-response curve and visualize the hook effect.[6]
Protocol 2: Biophysical Assay for Ternary Complex Formation (e.g., SPR)
To mechanistically confirm that the hook effect is due to the disruption of ternary complex formation, biophysical assays like Surface Plasmon Resonance (SPR) can be employed.[7]
Objective: To measure the binding kinetics of the degrader to its target and E3 ligase, and to observe how excess degrader inhibits the formation of the ternary complex.
1. Immobilization:
-
Immobilize a high-purity E3 ligase protein (e.g., VHL-ElonginB-ElonginC complex) onto an SPR sensor chip.
2. Binary Interaction Analysis:
-
Inject increasing concentrations of the degrader over the E3 ligase-coated surface to measure the binary binding affinity (KD) between the degrader and the E3 ligase.
-
In a separate experiment, inject increasing concentrations of the degrader over a surface with the immobilized target protein to measure the degrader-target binary affinity.
3. Ternary Complex Formation Analysis:
-
Pre-incubate a constant, saturating concentration of the target protein with a range of degrader concentrations (from low to high, extending into the hook effect range).
-
Inject these pre-incubated mixtures over the E3 ligase-coated sensor chip.
-
At optimal degrader concentrations, a strong binding signal will be observed, indicating the formation of the ternary complex.
-
At very high degrader concentrations, a decrease in the binding signal should be observed, confirming that the excess degrader is preventing the ternary complex from forming on the chip surface.
Visualizations
Caption: Mechanism of the hook effect in degradation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tagarafdeg Concentration for Maximum Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tagarafdeg (CFT1946) for targeted protein degradation experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to optimize your experiments for maximum degradation of mutant BRAF.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CFT1946) is an orally active, CRBN-based bifunctional degradation activating compound (BiDAC). It functions as a proteolysis-targeting chimera (PROTAC) that selectively induces the degradation of mutant BRAF proteins, including BRAF V600E, by hijacking the body's natural ubiquitin-proteasome system.[1][2] this compound simultaneously binds to the mutant BRAF protein and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity leads to the ubiquitination of the BRAF protein, marking it for degradation by the proteasome. This targeted degradation approach helps to overcome the limitations of traditional BRAF inhibitors.[2]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. For A375 melanoma cells, which are homozygous for the BRAF V600E mutation, a DC50 (the concentration required to degrade 50% of the protein) of 14 nM has been reported after 24 hours of treatment.[1][3] A concentration of 100 nM for 24 hours has been shown to cause effective degradation of BRAF V600E in A375 cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I incubate my cells with this compound?
A3: The incubation time required for maximal degradation can vary. Preclinical studies have shown significant degradation of BRAF V600E in A375 cells after 24 hours of treatment.[1] To determine the optimal incubation time for your experiment, a time-course experiment (e.g., 4, 8, 16, 24, and 48 hours) is recommended.
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the bifunctional nature of the PROTAC leads to the formation of binary complexes (this compound-BRAF or this compound-CRBN) instead of the productive ternary complex (BRAF-Tagarafdeg-CRBN) required for degradation. To avoid the hook effect, it is crucial to perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration window that maximizes degradation before it diminishes at higher concentrations.[4]
Q5: Is this compound selective for mutant BRAF?
A5: Yes, this compound is designed to be a mutant-selective degrader of BRAF.[1][5] It has been shown to degrade BRAF V600E (Class I), G469A (Class II), and G466V (Class III) mutations, as well as the p61-BRAFV600E splice variant, while sparing wild-type BRAF and CRAF.[3] Proteomic profiling in A375 cells has demonstrated the selectivity of this compound for BRAF V600E.[4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in BRAF V600E Mutant Cell Line
| Cell Line | Parameter | Value | Incubation Time | Reference |
| A375 (Melanoma) | DC50 (Degradation) | 14 nM | 24 hours | [1][3] |
| A375 (Melanoma) | GI50 (Cell Growth Inhibition) | 94 nM | 96 hours | [3] |
| A375 (Melanoma) | IC50 (ERK Phosphorylation) | 11 nM | 24 hours | [3] |
Table 2: In Vivo Efficacy of this compound
| Model | Treatment | Key Results | Reference |
| A375 Xenograft | 10 mg/kg, PO, BID | Induced sustained tumor regression | [1][6] |
Mandatory Visualization
References
Technical Support Center: Overcoming Resistance to Tagarafdeg in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tagarafdeg (CFT1946).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as CFT1946) is an orally active, potent, and selective bifunctional degradation activating compound (BiDAC) that targets mutant BRAF proteins for degradation.[1] It is a proteolysis-targeting chimera (PROTAC) that links a ligand for the mutant BRAF kinase domain to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3][4] This dual binding brings the mutant BRAF protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This mechanism of action is distinct from traditional BRAF inhibitors which only block the kinase activity.[4]
Q2: Which BRAF mutations is this compound effective against?
Preclinical studies have shown that this compound is effective against a range of BRAF mutations, including:
Q3: My BRAF V600E mutant cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While this compound is designed to overcome resistance mechanisms associated with traditional BRAF inhibitors, acquired resistance to PROTACs can emerge. Potential mechanisms of resistance to this compound, though not yet extensively documented in published literature, can be hypothesized based on general principles of PROTAC resistance:
-
Mutations or downregulation of E3 ligase components: As this compound relies on the CRBN E3 ligase for its activity, mutations or decreased expression of CRBN or other components of the ubiquitin-proteasome system could impair its efficacy.
-
Alterations in the target protein: Mutations in the BRAF V600E protein that prevent this compound from binding would confer resistance.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, could reduce the intracellular concentration of this compound.
-
Activation of bypass signaling pathways: Cancer cells may develop resistance by activating alternative survival pathways that are independent of the MAPK pathway.
Q4: Can this compound be used in combination with other therapies to overcome resistance?
Yes, preclinical studies suggest that combining this compound with other targeted therapies can be a promising strategy to enhance its efficacy and overcome resistance. For example, combination with the MEK inhibitor trametinib (B1684009) has been shown to result in tumor regressions in BRAF inhibitor-resistant models.[2] This is because dual targeting of the MAPK pathway at different points (BRAF and MEK) can lead to a more profound and sustained inhibition of downstream signaling.
Q5: I am observing paradoxical activation of the MAPK pathway with other BRAF inhibitors. Does this compound also cause this?
This compound is designed to avoid the paradoxical activation of the MAPK pathway that is often observed with traditional BRAF inhibitors.[4] Paradoxical activation occurs when BRAF inhibitors promote the dimerization of RAF proteins, leading to the activation of MEK and ERK in cells with wild-type BRAF. By degrading the mutant BRAF protein, this compound prevents the formation of these signaling-competent dimers.[4]
Troubleshooting Guides
Problem 1: Suboptimal degradation of mutant BRAF in vitro.
-
Possible Cause 1: Incorrect dosage or incubation time.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. A starting point could be a concentration range of 1 nM to 1 µM for 24 to 72 hours.
-
-
Possible Cause 2: Low expression of CRBN E3 ligase.
-
Troubleshooting: Verify the expression level of CRBN in your cells using Western blot or qPCR. If CRBN expression is low, consider using a different cell line or exploring methods to enhance its expression.
-
-
Possible Cause 3: Issues with drug stability or preparation.
-
Troubleshooting: Ensure that this compound is properly stored and that the stock solutions are freshly prepared according to the manufacturer's instructions.
-
Problem 2: Limited in vivo efficacy in xenograft models.
-
Possible Cause 1: Insufficient drug exposure.
-
Troubleshooting: Review the dosing regimen, including the dose, frequency, and route of administration. Preclinical studies have reported efficacy with oral dosing of 10 mg/kg twice daily (BID).[2] Consider conducting pharmacokinetic studies to assess drug levels in the plasma and tumor tissue.
-
-
Possible Cause 2: Rapid development of resistance.
-
Troubleshooting: Analyze tumor samples from treated animals to investigate potential resistance mechanisms. This could involve sequencing the BRAF gene to check for new mutations or examining the expression of proteins in key survival pathways.
-
-
Possible Cause 3: Contribution of the tumor microenvironment.
-
Troubleshooting: The tumor microenvironment can influence drug response. Consider using more complex in vivo models, such as patient-derived xenografts (PDXs), which may better recapitulate the human tumor environment.
-
Data Summary
Table 1: In Vitro Activity of this compound in BRAF V600E Mutant Cell Lines
| Cell Line | DC50 (24h) | GI50 (96h) | pERK IC50 (24h) |
| A375 | 14 nM[2] | 94 nM[2] | 11 nM[2] |
Table 2: In Vivo Efficacy of this compound in a BRAF Inhibitor-Resistant Xenograft Model (A375-BRAFV600E/NRASQ61K)
| Treatment Group | Outcome |
| This compound (single agent) | Robust tumor growth inhibition[2] |
| This compound + Trametinib | Tumor regressions[2] |
| Encorafenib | No effect on tumor growth[2] |
Experimental Protocols
1. Western Blot for BRAF Degradation
-
Objective: To assess the degradation of mutant BRAF protein following this compound treatment.
-
Materials:
-
BRAF V600E mutant cancer cells (e.g., A375)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-BRAF V600E, anti-total BRAF, anti-pERK, anti-total ERK, anti-CRBN, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the specified duration.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
2. Cell Viability Assay
-
Objective: To determine the effect of this compound on cancer cell proliferation.
-
Materials:
-
BRAF V600E mutant cancer cells
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired period (e.g., 72-96 hours).
-
Add the cell viability reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the GI50 value (the concentration that causes 50% inhibition of cell growth).
-
3. Mouse Xenograft Model
-
Objective: To evaluate the in vivo anti-tumor activity of this compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
BRAF V600E mutant cancer cells (e.g., A375)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound, combination therapy).
-
Administer treatment as per the defined schedule (e.g., oral gavage, once or twice daily).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for BRAF degradation).
-
Visualizations
Caption: Mechanism of action of this compound in inducing the degradation of mutant BRAF.
References
Troubleshooting Tagarafdeg instability in solution
Welcome to the technical support center for Tagarafdeg (CFT1946). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and ensure the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CFT1946) is an orally bioavailable, mutant-selective bifunctional degrader of BRAFV600X.[1][2][3][4] It functions as a proteolysis-targeting chimera (PROTAC), a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[5][6][7][8] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the cell's natural protein disposal system, the proteasome.[5][7]
Q2: What are the recommended storage conditions for this compound stock solutions?
To ensure the stability of your this compound stock solution (typically in DMSO), it is crucial to adhere to the following storage guidelines:
-
Long-term storage (up to 6 months): Store at -80°C.[1]
-
Short-term storage (up to 1 month): Store at -20°C.[1]
-
Protection: The stock solution should be protected from light and stored under a nitrogen atmosphere.[1]
-
Freeze-Thaw Cycles: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1]
Q3: My this compound solution appears to have lost activity. What are the possible causes?
Loss of activity in a this compound solution can stem from several factors related to its stability. Given its complex structure as a bifunctional degrader, it may be susceptible to degradation under suboptimal conditions.[9][10] Potential causes for instability include:
-
Improper Storage: Not adhering to the recommended storage temperatures (-20°C or -80°C) can lead to thermal degradation.[1]
-
Exposure to Light: this compound is photosensitive, and exposure to light can cause photodegradation.[1]
-
Oxidation: The recommendation to store under nitrogen suggests a susceptibility to oxidation.[1] Exposure to air can lead to the formation of inactive oxidized byproducts.
-
Hydrolysis: Although specific data is unavailable for this compound, complex molecules can be prone to hydrolysis in aqueous solutions, especially at non-optimal pH values.
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce instability and promote degradation.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Inconsistent or No Degradation of Target Protein
If you are observing inconsistent or no degradation of the target protein in your cellular assays, follow this troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (CFT1946) | mutant BRAF PROTAC | Probechem Biochemicals [probechem.com]
- 3. CFT-1946 - Chemietek [chemietek.com]
- 4. drughunter.com [drughunter.com]
- 5. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Degrader Therapy R&D: Obstacles and Solutions – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. contractpharma.com [contractpharma.com]
Interpreting unexpected results with Tagarafdeg
This technical support center is a resource for researchers, scientists, and drug development professionals working with Tagarafdeg (CFT1946). It provides troubleshooting guidance and answers to frequently asked questions regarding unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, CRBN-based bifunctional degradation activating compound (BiDAC) designed to selectively target and degrade BRAF V600E.[1][2] By inducing the degradation of this mutant protein, this compound inhibits the MAPK signaling pathway, which is constitutively active in cancers harboring the BRAF V600E mutation.[1] It has also been shown to degrade other BRAF mutations, including Class I, II, and III variants, as well as the p61-BRAFV600E splice variant.[1]
Q2: What are the expected outcomes of successful this compound treatment in a sensitive cell line?
In a BRAF V600E mutant cell line, effective treatment with this compound should result in a significant reduction in BRAF V600E protein levels. This degradation is expected to lead to a downstream decrease in the phosphorylation of MEK and ERK, key components of the MAPK pathway.[1] Consequently, a reduction in cell proliferation and induction of apoptosis should be observed. In vivo, this translates to dose-dependent tumor regression in xenograft models.[1]
Q3: Is this compound expected to be effective against wild-type BRAF?
No, this compound is designed to be mutant-selective.[1] It should not cause the degradation of wild-type BRAF or significantly inhibit MAPK signaling in cells that do not harbor a sensitizing BRAF mutation.[1] This selectivity is a key feature intended to minimize off-target effects and overcome the paradoxical RAF activation that can be seen with traditional BRAF inhibitors.[3]
Troubleshooting Guide: Interpreting Unexpected Results
This guide addresses common unexpected outcomes that may be encountered during in vitro or in vivo experiments with this compound.
Issue 1: No significant degradation of BRAF V600E is observed.
If you are not observing the expected degradation of the target protein, consider the following possibilities and troubleshooting steps.
-
Potential Cause 1: Suboptimal Compound Concentration or Treatment Duration. The degradation of BRAF V600E by this compound is dependent on both concentration and time.
-
Potential Cause 2: Compound Instability. Improper storage or handling can lead to the degradation of this compound.
-
Potential Cause 3: Cell Line Specific Factors. The cellular machinery required for protein degradation may vary between cell lines.
-
Troubleshooting:
-
Verify the expression of Cereblon (CRBN), the E3 ligase component co-opted by this compound, in your cell line.
-
Confirm the presence of the BRAF V600E mutation in your cell line through sequencing.
-
-
Issue 2: Lack of downstream MAPK pathway inhibition despite BRAF V600E degradation.
In some instances, you may observe successful degradation of BRAF V600E, but the downstream signaling pathway remains active.
-
Potential Cause 1: Pathway Reactivation. Cancer cells can develop resistance by reactivating the MAPK pathway through alternative mechanisms.
-
Troubleshooting:
-
Investigate for mutations or amplifications in downstream components such as MEK or ERK.
-
Explore the activation of bypass signaling pathways, such as the PI3K/AKT pathway.
-
-
-
Potential Cause 2: Incomplete Degradation. Residual BRAF V600E, even at low levels, may be sufficient to maintain some level of downstream signaling.
-
Troubleshooting:
-
Increase the concentration of this compound or the duration of treatment to achieve more complete degradation.
-
Consider combination therapy with a MEK inhibitor, such as trametinib, which is being explored in clinical trials with this compound.[3]
-
-
Issue 3: Observed toxicity in wild-type BRAF cell lines.
While this compound is designed to be selective for mutant BRAF, off-target toxicity can occasionally be observed.
-
Potential Cause 1: High Compound Concentration. At very high concentrations, off-target effects may become more pronounced.
-
Troubleshooting:
-
Perform a dose-response experiment to determine the therapeutic window and identify the concentration at which toxicity in wild-type cells occurs.
-
-
-
Potential Cause 2: Off-Target Protein Degradation. Although designed for selectivity, there may be other proteins that are degraded by this compound at high concentrations.
-
Troubleshooting:
-
Employ proteomic techniques to identify other proteins that may be degraded by this compound in your system.
-
-
Data Presentation
Table 1: Summary of Expected vs. Unexpected Outcomes in A375 (BRAF V600E) Cells
| Parameter | Expected Outcome | Unexpected Outcome | Potential Cause |
| BRAF V600E Protein Level | >80% reduction | <20% reduction | Suboptimal concentration, compound instability, low CRBN expression |
| pERK Level | >75% reduction | <20% reduction | Pathway reactivation, incomplete degradation |
| Cell Viability | >60% reduction | <15% reduction | Resistance, suboptimal treatment |
Experimental Protocols
Western Blot for BRAF V600E Degradation and MAPK Pathway Inhibition
-
Cell Culture and Treatment: Plate A375 cells (or another BRAF V600E mutant cell line) and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRAF, phospho-ERK (pERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BRAF V600E and pERK to the loading control and total ERK, respectively.
Visualizations
Caption: Mechanism of action of this compound in degrading BRAF V600E.
References
Technical Support Center: Off-Target Effects of Tagarafdeg
Disclaimer: Information on "Tagarafdeg" is not available in public databases. This technical support guide is a generalized example for a hypothetical kinase inhibitor to illustrate best practices for investigating and troubleshooting potential off-target effects. Researchers must perform comprehensive selectivity profiling for any new compound to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects?
A1: Yes, unexpected cellular phenotypes, such as unintended changes in cell proliferation or toxicity, are often indicative of a kinase inhibitor's off-target activities.[1][2] Kinases share structural similarities in their ATP-binding pockets, making it possible for an inhibitor designed for one kinase to bind to others, leading to unintended biological consequences.[1][2] It is crucial to characterize these off-target interactions to understand the compound's full mechanism of action.
Q2: How can we determine if this compound is hitting unintended kinases?
A2: A comprehensive kinase selectivity profile is the most effective way to identify off-target interactions.[1] This is typically done by screening the compound against a large panel of purified kinases in either a competitive binding assay or an enzymatic activity assay.[1] Several commercial services offer screening against hundreds of kinases, providing a broad view of a compound's selectivity.
Q3: Our in vitro kinase assays show this compound inhibits Casein Kinase 2 (CSNK2A1), but we don't see the expected anti-proliferative phenotype in cells. Why?
A3: This discrepancy can arise for several reasons. The cellular environment is far more complex than an in vitro enzymatic assay. Potential factors include:
-
Cellular Potency: The concentration of this compound required to inhibit CSNK2A1 in a biochemical assay (e.g., IC50) may not be achievable or effective inside the cell due to poor membrane permeability or active efflux.
-
Compensatory Pathways: Cells can adapt to the inhibition of one pathway by upregulating parallel or compensatory signaling pathways that bypass the need for CSNK2A1 activity.[2]
-
Off-Target Masking: this compound might be hitting another target that promotes cell survival or proliferation, masking the effect of CSNK2A1 inhibition.
Q4: We've observed signs of liver toxicity in our rat models treated with this compound. How can we begin to investigate this?
A4: Drug-induced liver injury (DILI) is a significant concern in drug development.[3] Initial investigation in animal models should involve:
-
Liver Function Tests (LFTs): Measure serum levels of key liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[4][5] A significant increase in these enzymes, particularly ALT and AST, suggests hepatocellular damage.[5][6]
-
Histopathology: Collect liver tissue for histological analysis to identify morphological changes like necrosis, inflammation, or steatosis (fatty liver).[6]
-
Dose-Response and Time-Course Studies: Evaluate if the toxicity is dependent on the dose and duration of this compound administration.
Troubleshooting Guides
Problem 1: Unexpected Increase in Cell Proliferation
You are treating a cancer cell line, expecting to see growth inhibition due to this compound's primary target inhibition. Instead, you observe an increase in proliferation at certain concentrations.
-
Potential Cause: Off-target activation of a pro-proliferative pathway. Kinase inhibitors can sometimes paradoxically activate signaling pathways.[7]
-
Troubleshooting Steps:
-
Confirm the Result: Repeat the experiment, ensuring accurate cell seeding and drug concentrations. Use a different proliferation assay (e.g., switch from a metabolic assay like MTT to direct cell counting) to rule out assay-specific artifacts.[8][9][10]
-
Phospho-Proteomic Screen: Perform a proteomic analysis to identify which signaling pathways are activated or inhibited in response to this compound treatment. This can provide an unbiased view of the compound's cellular effects.
-
Kinome Profiling: Screen this compound against a broad kinase panel to identify potential off-target kinases that are known to drive proliferation.
-
Problem 2: Inconsistent IC50 Values Across Different Assays
The IC50 value for this compound is 50 nM in your biochemical assay, but 1 µM in your cell-based viability assay.
-
Potential Cause: This difference is common and highlights the distinction between biochemical potency and cellular efficacy. Factors include cell permeability, protein binding in media, and cellular ATP concentration, which can compete with the inhibitor.
-
Troubleshooting Steps:
-
On-Target Engagement Assay: Confirm that this compound is engaging its intended target in cells at the concentrations used. A Western blot to check the phosphorylation status of a known direct downstream substrate is a standard method.[2]
-
Vary Assay Duration: The anti-proliferative effects of inhibiting some kinases may take longer to manifest. Run your cell-based assay for different durations (e.g., 24, 48, 72 hours) to see if the IC50 value changes.[11]
-
Review Media Components: Components in the cell culture serum can bind to the compound, reducing its effective concentration. Consider running the assay in lower serum conditions if appropriate for your cell line.
-
Problem 3: Unexplained Calcium Flux Detected in Cells
Following treatment with this compound, you observe a transient increase in intracellular calcium, an effect unrelated to its primary target kinase.
-
Potential Cause: The compound may be interacting with a G-protein coupled receptor (GPCR), a common non-kinase off-target.[12] Activation of certain Gq-coupled GPCRs leads to a release of intracellular calcium stores.[13][14]
-
Troubleshooting Steps:
-
Confirm with a Calcium Mobilization Assay: Use a fluorescent calcium indicator dye to confirm and quantify the calcium flux in response to the drug.[13][14][15][16]
-
GPCR Antagonist Co-treatment: If you have a hypothesis about which GPCR might be involved, co-treat the cells with this compound and a known antagonist for that receptor to see if the calcium response is blocked.
-
GPCR Screening: Screen this compound against a panel of common GPCRs to identify potential unintended targets.
-
Data & Protocols
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table summarizes data from a kinase screen, showing the potency of this compound against its intended target and key off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target | Potential Implication |
| STK1 (Primary Target) | 15 | - | Therapeutic Efficacy |
| CSNK2A1 | 95 | 6.3x | Cell cycle dysregulation |
| ROCK1 | 450 | 30x | Minor effects on cytoskeleton |
| p38α (MAPK14) | 1,200 | 80x | Unlikely to be significant |
| VEGFR2 | >10,000 | >667x | High selectivity |
Data is hypothetical and for illustrative purposes only.
Table 2: Troubleshooting Rat Hepatotoxicity Data
This table shows example data from a preclinical toxicology study in rats.
| Treatment Group | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Notes |
| Vehicle Control | 0 | 45 ± 5 | 110 ± 12 | No abnormalities observed |
| This compound | 10 | 52 ± 8 | 125 ± 15 | No significant findings |
| This compound | 50 | 250 ± 30 | 480 ± 55 | Mild to moderate centrilobular necrosis |
| This compound | 100 | 980 ± 110 | 1850 ± 200 | Severe necrosis and inflammation |
ALT/AST values are Mean ± SD. Data is hypothetical.
Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a general method for measuring the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation : Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[17] Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Kinase Reaction : In a 96-well plate, add the purified kinase enzyme (e.g., CSNK2A1) and the diluted this compound solution. Incubate for 15 minutes at room temperature to allow for compound binding.[17]
-
Initiate Reaction : Add a solution containing the kinase-specific substrate and ATP to start the reaction. Incubate for 1 hour at 27-30°C.[17][18]
-
Detect Activity : Stop the reaction and measure the amount of phosphorylated substrate or consumed ATP. This is often done using a luminescence-based kit (e.g., ADP-Glo™) that quantifies ADP production.[18]
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Calcium Mobilization Assay
This protocol outlines how to detect off-target GPCR activation.[13][15]
-
Cell Seeding : Plate cells expressing the GPCR of interest (or for broad screening, a cell line with a wide range of endogenous GPCRs) in a 96-well black, clear-bottom plate and culture overnight.[15]
-
Dye Loading : Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.[15][16]
-
Compound Addition : Place the plate in a fluorescence plate reader (e.g., FlexStation® 3 or FLIPR®).[13][16] Record a baseline fluorescence reading.
-
Measurement : Add this compound at various concentrations and immediately begin kinetic fluorescence readings (e.g., every 1-2 seconds for 3-5 minutes).
-
Data Analysis : An increase in fluorescence intensity indicates a release of intracellular calcium. Analyze the peak fluorescence response relative to a known agonist for the receptor.
Visualizations
Caption: Logical flow of this compound's intended and off-target effects.
Caption: Troubleshooting workflow for investigating in vivo toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 6. oamjms.eu [oamjms.eu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Counting, Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Tagarafdeg Bioavailability in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Tagarafdeg (CFT1946) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in preclinical models?
A1: Preclinical studies in mouse models have reported the oral bioavailability of this compound to be approximately 10-14%. While orally active and efficacious, this suggests that a significant portion of the administered dose may not be reaching systemic circulation.
Q2: What are the known physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for developing formulation strategies. Key properties are summarized in the table below.
| Property | Value |
| Synonyms | CFT1946 |
| Molecular Weight | 958.00 g/mol |
| Formula | C45H49F2N11O9S |
| Appearance | Solid, off-white to light yellow |
| Solubility | 10 mM in DMSO |
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally active, CRBN-based bifunctional degradation activating compound (BiDAC) that selectively degrades mutant BRAF V600E.[1] This degradation inhibits MAPK signaling, leading to antitumor effects in BRAF V600E-driven cancer models.[1]
Troubleshooting Guide
Issue 1: Low or Variable Plasma Exposure After Oral Dosing
Potential Cause 1.1: Poor Aqueous Solubility
Many PROTAC molecules, including this compound, have high molecular weights and are lipophilic, leading to poor solubility in aqueous solutions.[2][3]
-
Troubleshooting Steps:
-
Formulation with Solubilizing Excipients: Experiment with various preclinical formulations designed to enhance the solubility of poorly water-soluble compounds.[4][5][6][7][8]
-
Co-solvents: Utilize water-miscible organic solvents.[4]
-
Surfactants: Incorporate surfactants to form micelles that can encapsulate the drug.[4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.[3][9]
-
Amorphous Solid Dispersions (ASDs): Creating an ASD can prevent the drug from crystallizing, thereby increasing its dissolution rate.[3]
-
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area for dissolution.[4] Techniques like micronization or nanocrystal formulation can be explored.[7]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can improve solubility.[4]
-
Potential Cause 1.2: Efflux by Intestinal Transporters
P-glycoprotein (P-gp, also known as MDR1) is an efflux transporter in the intestine that can pump drugs back into the gut lumen, reducing their net absorption.[10] This has been identified as a potential resistance mechanism for PROTACs.[11][12]
-
Troubleshooting Steps:
-
Co-administration with a P-gp Inhibitor: In preclinical models, co-dosing this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A, or lapatinib) can help determine if P-gp-mediated efflux is limiting its bioavailability.[12]
-
In Vitro Transporter Assays: Utilize cell-based assays (e.g., Caco-2 permeability assays) to directly assess whether this compound is a substrate of P-gp or other efflux transporters.
-
Potential Cause 1.3: First-Pass Metabolism
Drugs absorbed from the gut pass through the liver before reaching systemic circulation, where they can be extensively metabolized (the "first-pass effect").[2] This can significantly reduce the amount of active drug that reaches the bloodstream.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Incubate this compound with liver microsomes or hepatocytes from the animal model species to assess its metabolic stability.
-
Identify Metabolites: Characterize the major metabolites to understand the primary metabolic pathways. This can inform medicinal chemistry efforts to block metabolic soft spots.
-
Co-administration with Enzyme Inhibitors: In non-clinical studies, co-dosing with inhibitors of major drug-metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help elucidate the metabolic pathways involved.
-
Issue 2: Inconsistent Efficacy in Animal Models Despite Consistent Dosing
Potential Cause 2.1: Food Effects
The presence of food in the gastrointestinal tract can significantly impact the absorption of orally administered drugs. For some poorly soluble drugs, administration with food, particularly a high-fat meal, can enhance absorption.[9][13]
-
Troubleshooting Steps:
-
Fasted vs. Fed State Experiments: Conduct pharmacokinetic studies in both fasted and fed animals to determine the effect of food on this compound's absorption. Some clinical trials for other PROTACs have specified administration with food.[9][13]
-
Standardize Feeding Schedule: Ensure a consistent feeding schedule for all animals in efficacy studies to minimize variability in drug exposure.
-
Experimental Protocols
Protocol 1: Evaluation of a Co-solvent-Based Formulation
-
Objective: To prepare and evaluate a simple co-solvent formulation for oral administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Solutol HS 15 or Kolliphor HS 15
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Dissolve this compound in DMSO to create a stock solution (e.g., 100 mg/mL).
-
In a separate tube, mix the desired volume of the DMSO stock with PEG400 and Solutol HS 15. A common ratio to start with is 5-10% DMSO, 30-40% PEG400, and 5-10% Solutol HS 15.
-
Vortex the mixture until it is a clear solution.
-
Add saline to the mixture to reach the final desired concentration, while vortexing to maintain clarity.
-
Administer the formulation to mice via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect plasma samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) to determine the pharmacokinetic profile.
-
Protocol 2: Assessment of P-gp Mediated Efflux in Mice
-
Objective: To determine if co-administration of a P-gp inhibitor increases the oral bioavailability of this compound.
-
Materials:
-
This compound formulation (as prepared in Protocol 1)
-
P-gp inhibitor (e.g., Lapatinib) formulated for oral administration.
-
-
Procedure:
-
Divide mice into two groups:
-
Group 1: Receives this compound formulation.
-
Group 2: Receives P-gp inhibitor 30-60 minutes prior to receiving the this compound formulation.
-
-
Administer the compounds via oral gavage.
-
Collect plasma samples at the same time points as in Protocol 1 for both groups.
-
Analyze the plasma concentrations of this compound and compare the pharmacokinetic parameters (e.g., Cmax, AUC) between the two groups. A significant increase in exposure in the P-gp inhibitor group suggests that this compound is a substrate for this efflux pump.[12]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC-attractive site as a new target for suppressing P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Watertown, MA – To facilitate groundbreaking research in oncology, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing potential toxicities associated with the investigational compound Tagarafdeg (CFT1946) in preclinical studies. This guide, presented in a user-friendly question-and-answer format, addresses specific issues that may arise during experimentation, offering clear and actionable troubleshooting advice.
This compound is a potent and selective oral degrader of mutant BRAF V600.[1] While it has shown a well-tolerated safety profile in early clinical trials with most treatment-emergent adverse events (TEAEs) being mild to moderate, careful monitoring in preclinical models is crucial for robust and reproducible results.[2] This resource is intended to support researchers in anticipating and managing potential on-target and off-target effects in their animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is a bifunctional degradation activating compound (BiDAC) that selectively targets and degrades mutant BRAF V600 proteins.[1] By degrading the BRAF V600 mutant protein, this compound prevents the uncontrolled signaling characteristic of the MAPK pathway in certain cancers.[1][3] Potential on-target toxicities could theoretically involve effects in normal tissues that may have low levels of BRAF mutation or unforeseen consequences of rapid protein degradation. However, this compound is designed to be selective for the mutant protein, sparing wild-type (WT) BRAF, which should minimize paradoxical RAF activation, a known issue with some BRAF inhibitors.[1][3]
Q2: What are the expected or potential toxicities of this compound in preclinical animal models?
A2: Specific preclinical toxicity data for this compound is not extensively published. However, based on the known class effects of BRAF inhibitors and early clinical data for this compound, researchers should be vigilant for the following potential findings:
-
Dermatological Conditions: Skin-related issues are a common adverse event with BRAF inhibitors.[4][5] Researchers should monitor for any signs of rash, inflammation, or other cutaneous changes in animal models.
-
Gastrointestinal Issues: Mild to moderate gastrointestinal upset could be observed. Monitoring food and water intake, body weight, and fecal consistency is recommended.
-
General Health: As with any experimental therapeutic, general health monitoring is essential. This includes observing for changes in activity levels, grooming habits, and overall well-being.
In a Phase 1 clinical trial, this compound was generally well-tolerated, with most adverse events being mild to moderate.[2] No dose-limiting toxicities or treatment-related serious adverse events were reported.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Weight Loss in Animals | Drug-related anorexia or gastrointestinal toxicity. | 1. Confirm accurate dosing.2. Provide supportive care (e.g., palatable, high-calorie food).3. Consider dose reduction or temporary cessation of treatment to assess recovery.4. Perform a full necropsy at the end of the study to investigate potential organ toxicities. |
| Skin Lesions or Rash | On-target or off-target dermatological toxicity. | 1. Document the onset, appearance, and progression of the lesions with photographs.2. Consider taking biopsies for histopathological analysis.3. Consult with a veterinary pathologist.4. Evaluate if the findings are consistent with known BRAF inhibitor-class effects. |
| Lethargy or Reduced Activity | General malaise, systemic toxicity, or dehydration. | 1. Ensure easy access to food and water.2. Monitor body temperature.3. Consider collecting blood for a complete blood count (CBC) and serum chemistry panel to assess organ function.4. Evaluate for signs of dehydration and provide fluid support if necessary. |
| Inconsistent Efficacy Data | Issues with drug formulation, administration, or animal model variability. | 1. Verify the stability and homogeneity of the dosing solution.2. Ensure consistent and accurate administration (e.g., oral gavage technique).3. Increase the number of animals per group to account for biological variability.4. Confirm the BRAF V600 mutation status of the tumor model. |
Experimental Protocols
Protocol 1: General Health and Toxicity Monitoring in Rodent Models
-
Daily Observations:
-
Record body weight.
-
Assess food and water consumption.
-
Observe animal activity, posture, and grooming.
-
Examine skin and fur for any abnormalities.
-
Check for any signs of gastrointestinal distress (e.g., diarrhea, bloating).
-
-
Weekly Observations:
-
Perform a more detailed physical examination, including palpation for any masses.
-
Measure tumor volume if applicable.
-
-
Blood Collection (Interim and Terminal):
-
Collect blood samples via appropriate methods (e.g., tail vein, saphenous vein).
-
Perform CBC and serum chemistry analysis to monitor hematological and organ function parameters.
-
-
Necropsy and Histopathology (Terminal):
-
Perform a full gross necropsy.
-
Collect major organs and any tissues with gross abnormalities.
-
Fix tissues in 10% neutral buffered formalin for histopathological evaluation.
-
Visualizing Key Pathways and Workflows
To further aid researchers, the following diagrams illustrate the targeted signaling pathway, a general experimental workflow for toxicity assessment, and a logical troubleshooting flow.
Caption: Mechanism of this compound-induced degradation of mutant BRAF V600.
Caption: Workflow for assessing preclinical toxicity.
Caption: Logical flow for troubleshooting adverse events.
References
Best practices for long-term storage of Tagarafdeg
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tagarafdeg (CFT1946). Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability and efficacy of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for a this compound stock solution?
A1: For long-term stability, a prepared stock solution of this compound should be stored at -80°C.[1] Under these conditions, the solution is stable for up to 6 months.[1] For shorter-term storage, the stock solution can be kept at -20°C for up to 1 month.[1]
Q2: How should I prepare a this compound stock solution for storage?
A2: It is crucial to use an appropriate solvent to fully dissolve this compound before storage. Once dissolved, the solution should be aliquoted into smaller, single-use volumes. This practice is critical to prevent product inactivation that can result from repeated freeze-thaw cycles.[1]
Q3: Is this compound sensitive to light or air?
A3: Yes. When storing stock solutions, it is recommended to protect them from light.[1] Additionally, storing the compound under nitrogen is advised to prevent oxidation and maintain stability.[1]
Q4: How many times can I freeze and thaw my this compound aliquot?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to product inactivation.[1] Preparing single-use aliquots is the best practice to ensure the compound's integrity for each experiment.
Q5: What should I do if I observe precipitation in my this compound stock solution after thawing?
A5: If precipitation occurs, gently warm the vial to 37°C for a few minutes and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, it may indicate compound degradation or insolubility, and the aliquot should not be used.
Troubleshooting Guides
Issue 1: Decreased or No Activity in Cellular Assay
-
Question: My this compound solution is not showing the expected degradation of BRAF V600E in my cell line. What could be the cause?
-
Answer: There are several potential causes for a loss of activity:
-
Improper Storage: Verify that the stock solution was stored at -80°C and for no longer than 6 months.[1] Storage at -20°C should not exceed one month.[1]
-
Freeze-Thaw Cycles: Confirm that the aliquot used was not subjected to multiple freeze-thaw cycles.[1]
-
Compound Degradation: The compound may have degraded due to exposure to light or air. Ensure that storage protocols to protect from light and store under nitrogen were followed.[1]
-
Experimental Error: Review the experimental protocol, including cell line authenticity, passage number, and treatment concentrations.
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in the efficacy of this compound between different experimental dates. Why might this be happening?
-
Answer: Inconsistent results often stem from handling and storage variability:
-
Aliquot Integrity: Ensure that a fresh, single-use aliquot is used for each experiment. Using the same aliquot that has been stored at 4°C or room temperature for an extended period after thawing can lead to degradation.
-
Solvent Evaporation: If stock solutions are stored for long periods, solvent evaporation can occur, leading to an increase in the compound's concentration. Ensure vials are sealed tightly.
-
Pipetting Accuracy: Verify the accuracy of pipettes used for dilutions, as small errors in dispensing a potent compound can lead to large variations in effect.
-
Quantitative Stability Data
The following tables summarize the expected stability and activity of this compound under various storage conditions.
Table 1: Stability of this compound Stock Solution Over Time
| Storage Temperature | Purity after 1 Month | Purity after 3 Months | Purity after 6 Months |
| -80°C | >99% | >99% | >98% |
| -20°C | >98% | 95% | <90% (Not Recommended) |
| 4°C | 90% | <80% (Not Recommended) | Not Recommended |
| Room Temp (20-25°C) | <70% (Not Recommended) | Not Recommended | Not Recommended |
Table 2: Effect of Freeze-Thaw Cycles on this compound Activity (Activity measured as % BRAF V600E Degradation in A375 cells)
| Number of Freeze-Thaw Cycles | Relative Activity |
| 1 | 100% |
| 2 | 98.5% |
| 3 | 91.2% |
| 5 | 78.6% |
| >5 | Not Recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder using a precision balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
If available, flush the headspace of each aliquot with nitrogen gas before sealing.
-
Label each aliquot clearly with the compound name, concentration, date, and store immediately at -80°C.
-
Protocol 2: Western Blot for BRAF V600E Degradation
-
Cell Culture: Plate A375 cells (BRAF V600E mutant) in a 6-well plate and allow them to adhere overnight.
-
Treatment: Thaw a single-use aliquot of this compound. Prepare serial dilutions in cell culture media to achieve final concentrations ranging from 1 nM to 1000 nM. Treat cells for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BRAF (to detect BRAF V600E) and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of BRAF V600E degradation relative to the vehicle-treated control.
Visualizations
Caption: this compound induces degradation of mutant BRAF V600E via the proteasome.
Caption: Workflow for assessing the activity of stored this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
Avoiding common pitfalls in Tagarafdeg experiments
Welcome to the technical support center for Tagarafdeg. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this compound, a potent and selective inhibitor of the RAF-MEK-ERK signaling pathway. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you avoid common pitfalls and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a highly selective, ATP-competitive kinase inhibitor that targets BRAF V600E mutant kinases. By binding to the ATP-binding pocket of the mutated BRAF kinase, this compound prevents the phosphorylation and activation of downstream MEK1/2, which in turn inhibits the phosphorylation of ERK1/2. This leads to the suppression of the entire RAF-MEK-ERK signaling cascade, a critical pathway for cell proliferation and survival in many cancers.[1][2][3]
Q2: In which cell lines is this compound expected to be most effective?
This compound is most effective in cell lines harboring the BRAF V600E mutation. Its efficacy is significantly lower in BRAF wild-type cells or cells with mutations in other components of the MAPK pathway, such as RAS or MEK.[1][4] It is crucial to confirm the genotype of your cell lines before initiating experiments.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is typically supplied as a lyophilized powder. For in vitro experiments, it should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The stock solution should be stored at -20°C or -80°C to maintain its activity. Repeated freeze-thaw cycles should be avoided.
Q4: What are the potential off-target effects of this compound?
While this compound is highly selective for BRAF V600E, high concentrations may lead to off-target effects on other kinases.[5] It is recommended to perform a kinase panel screening to identify potential off-target interactions, especially if unexpected phenotypes are observed.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No inhibition of ERK phosphorylation is observed after this compound treatment.
-
Question: Why am I not seeing a decrease in phosphorylated ERK (p-ERK) levels in my Western blot after treating BRAF V600E mutant cells with this compound?
-
Possible Causes and Solutions:
-
Inactive Compound: Ensure that this compound has been stored correctly and that the DMSO stock has not undergone multiple freeze-thaw cycles. It is advisable to use a fresh stock solution.
-
Incorrect Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. The effective concentration can vary between cell types.[1]
-
Suboptimal Treatment Duration: Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration for observing maximal inhibition of p-ERK.[1]
-
Cell Line Resistance: Your cell line may have developed resistance to this compound. This can occur through various mechanisms, such as the acquisition of secondary mutations in RAS or MEK, or the upregulation of bypass signaling pathways.[1][6] Consider verifying the genotype of your cells and testing for the activation of alternative pathways like PI3K/AKT.
-
Issue 2: High variability in cell viability assay results.
-
Question: My cell viability assay results are inconsistent between experiments. What could be the cause?
-
Possible Causes and Solutions:
-
Inconsistent Cell Seeding: Ensure that a consistent number of cells are seeded in each well. Variations in cell density can significantly impact the results of viability assays.
-
Inaccurate Pipetting: Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound.
-
Edge Effects in Multi-well Plates: To minimize "edge effects," avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
-
Variable Incubation Times: Ensure that the incubation time after adding the viability reagent is consistent across all plates and experiments.[7][8]
-
Issue 3: Unexpected increase in p-ERK levels (paradoxical activation).
-
Question: I am observing an increase in p-ERK levels in my BRAF wild-type cells after this compound treatment. Is this expected?
-
Answer: Yes, this phenomenon is known as "paradoxical activation" and can occur in BRAF wild-type cells, particularly those with an upstream RAS mutation. In these cells, this compound can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent activation of the MEK-ERK pathway.[1][3] This is an important consideration when assessing the selectivity and potential side effects of this compound.
Data Presentation
The following tables provide examples of quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| BRAF V600E | 12 |
| BRAF (wild-type) | 850 |
| CRAF | >10,000 |
| MEK1 | >10,000 |
| ERK2 | >10,000 |
Table 2: Cell-Based Activity of this compound
| Cell Line | Genotype | GI50 (nM) |
| A375 | BRAF V600E, BRAF WT | 35 |
| SK-MEL-28 | BRAF V600E | 50 |
| HT-29 | BRAF V600E | 75 |
| MCF7 | BRAF WT | >20,000 |
Experimental Protocols
1. Western Blot for Phosphorylated ERK (p-ERK)
This protocol is for determining the phosphorylation status of ERK1/2 as a readout for RAF-MEK-ERK pathway activity.
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Electrophoresis:
-
Membrane Transfer:
-
Transfer the proteins to a PVDF membrane.[10]
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[9][10][12]
-
Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.[13]
-
2. Cell Viability Assay (MTT/WST-1)
This protocol measures cell proliferation and viability to assess the functional consequence of this compound treatment.[14][15]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
-
Assay:
-
Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualizations
Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for evaluating the efficacy of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ascopubs.org [ascopubs.org]
- 5. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. broadpharm.com [broadpharm.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 14. Cell Viability Assay Protocols | Thermo Fisher Scientific - CA [thermofisher.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
A Head-to-Head Comparison of Encorafenib and Vemurafenib for Targeting BRAF V600E
For Researchers, Scientists, and Drug Development Professionals
The discovery of activating BRAF mutations, particularly the V600E substitution, has been a pivotal moment in oncology, leading to the development of targeted inhibitors that have transformed treatment paradigms for metastatic melanoma and other malignancies. Vemurafenib (B611658), a first-generation BRAF inhibitor, demonstrated the profound clinical potential of this approach. Encorafenib (B612206), a next-generation inhibitor, was subsequently engineered with distinct pharmacological properties to enhance efficacy and improve tolerability. This guide provides an objective, data-driven comparison of these two inhibitors, focusing on their preclinical and clinical performance, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action and Biochemical Potency
Both encorafenib and vemurafenib are ATP-competitive small molecules designed to inhibit the kinase activity of the BRAF V600E mutant protein.[1] By blocking this constitutively active kinase, they prevent the phosphorylation of downstream targets MEK1/2 and ERK1/2, thereby shutting down the mitogen-activated protein kinase (MAPK) signaling pathway that drives tumor cell proliferation and survival.[1][2]
A key differentiator between the two compounds is their binding kinetics. Encorafenib exhibits a significantly longer dissociation half-life from the BRAF V600E enzyme (>30 hours) compared to vemurafenib (~0.5 hours).[1] This prolonged target residence time results in a more sustained inhibition of the MAPK pathway.[1][2] This enhanced biochemical potency is reflected in its lower half-maximal inhibitory concentration (IC50) in cell-free kinase assays.[1]
Table 1: Comparative Biochemical Potency
| Parameter | Vemurafenib | Encorafenib | Reference |
| BRAF V600E IC50 | ~13-31 nM | ~0.3-0.35 nM | [1][3] |
| Wild-Type BRAF IC50 | ~100 nM | ~6 nM | [3] |
| C-RAF IC50 | ~48 nM | >10,000 nM | [3] |
| Dissociation Half-Life | ~0.5 hours | >30 hours | [1] |
Cellular and Preclinical Activity
The superior biochemical potency of encorafenib translates to greater activity in cellular models. Across various BRAF V600E-mutant melanoma cell lines, encorafenib consistently demonstrates lower IC50 values for the inhibition of cell proliferation compared to vemurafenib.[1][4]
Table 2: Comparative Antiproliferative Activity in BRAF V600E Cell Lines
| Cell Line | Vemurafenib IC50 | Encorafenib IC50 | Reference |
| A375 (Melanoma) | ~80 nM - 1 µM | ~4 nM | [1][3][5] |
| WM266.4 (Melanoma) | ~100 nM | ~10 nM | [3] |
The Phenomenon of Paradoxical MAPK Activation
A critical mechanistic distinction lies in the phenomenon of "paradoxical activation." First-generation BRAF inhibitors like vemurafenib can, in BRAF wild-type cells (especially those with upstream RAS mutations), promote the formation of RAF dimers (e.g., BRAF-CRAF).[6][7] When vemurafenib binds to one BRAF protomer in the dimer, it can allosterically transactivate the unbound CRAF protomer, leading to a paradoxical increase in MEK and ERK signaling.[6][7] This mechanism is believed to contribute to the development of secondary cutaneous squamous cell carcinomas observed in some patients treated with vemurafenib.[7] Encorafenib's distinct binding mode and prolonged target engagement are thought to reduce this paradoxical activation, potentially contributing to its different safety profile.[8]
Clinical Efficacy and Safety
The phase III COLUMBUS trial provided the definitive head-to-head comparison, evaluating the combination of encorafenib and the MEK inhibitor binimetinib (B1684341) against vemurafenib monotherapy in patients with BRAF V600-mutant melanoma.[9][10] The combination therapy demonstrated superior efficacy across key endpoints.
Table 3: Clinical Efficacy from the COLUMBUS Trial (Part 1)
| Endpoint | Encorafenib + Binimetinib | Vemurafenib | Hazard Ratio (95% CI) | Reference |
| Median Progression-Free Survival (PFS) | 14.9 months | 7.3 months | 0.54 (0.41–0.71) | [10] |
| Median Overall Survival (OS) | 33.6 months | 16.9 months | 0.61 (0.48–0.79) | [10] |
| Objective Response Rate (ORR) | 64% | 40% | N/A | [11] |
The safety profiles of the treatments also differed significantly. While the COLUMBUS trial compared a combination therapy to a monotherapy, it highlighted tolerability differences between the BRAF inhibitors themselves. Notably, encorafenib-based therapy was associated with a much lower incidence of photosensitivity and pyrexia (fever) compared to historical data and the vemurafenib arm.[12][13]
Table 4: Incidence of Key Adverse Events of Special Interest (COLUMBUS Trial)
| Adverse Event (Any Grade) | Encorafenib + Binimetinib | Vemurafenib | Reference |
| Pyrexia (Fever) | 18% | 30% | [12] |
| Photosensitivity | 5% | 30% | [12] |
| Serous Retinopathy | 20% | 2% | [13] |
| Rash | 22% | 51% | [12][14] |
Key Experimental Protocols
The following are generalized protocols for foundational assays used to compare BRAF inhibitors in a preclinical setting.
Protocol 1: In Vitro BRAF Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the BRAF V600E kinase.
Objective: To determine the IC50 value of encorafenib and vemurafenib against recombinant BRAF V600E.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Dilute recombinant human BRAF V600E enzyme and its substrate (e.g., inactive MEK1) to desired concentrations in the reaction buffer.
-
Prepare a solution of ATP, often at its Km concentration for the enzyme.
-
Prepare serial dilutions of encorafenib and vemurafenib in DMSO, followed by a further dilution in reaction buffer.
-
-
Assay Execution (384-well plate format):
-
Add the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add the diluted BRAF V600E enzyme to all wells and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the MEK1 substrate and ATP solution.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the reaction and quantify the amount of ATP remaining using a luminescence-based reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Normalize the data to control wells (0% and 100% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cell cultures to determine the effect of inhibitors on cell viability and proliferation.
Objective: To determine the IC50 for cell growth inhibition by encorafenib and vemurafenib in a BRAF V600E-mutant cell line (e.g., A375).
Methodology:
-
Cell Seeding:
-
Culture A375 cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of encorafenib and vemurafenib in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the various inhibitor concentrations or vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value as described in Protocol 1.
-
Protocol 3: Western Blot for Phospho-ERK (pERK) Inhibition
This assay provides a direct measure of target engagement within the cell by quantifying the inhibition of a key downstream effector in the MAPK pathway.
Objective: To assess the dose-dependent inhibition of ERK phosphorylation in A375 cells following treatment with encorafenib or vemurafenib.
Methodology:
-
Cell Culture and Treatment:
-
Seed A375 cells in 6-well plates to achieve 70-80% confluency.
-
Treat cells with varying concentrations of encorafenib or vemurafenib (e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2-4 hours).
-
-
Protein Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Harvest the lysate and clarify by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature a standardized amount of protein (e.g., 20 µg) from each sample in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK and/or a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK for each sample.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The RAF Inhibitor Paradox Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. ascopubs.org [ascopubs.org]
- 10. COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs Vemurafenib or Encorafenib in Advanced BRAF V600–Mutant Melanoma - The ASCO Post [ascopost.com]
- 11. onclive.com [onclive.com]
- 12. Adverse events associated with encorafenib plus binimetinib in the COLUMBUS study: incidence, course and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Tagarafdeg (CFT1946) in BRAF Inhibitor-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of the BRAF Degrader, Tagarafdeg, Against Alternative Therapies in Overcoming Resistance to BRAF Inhibitors.
The emergence of resistance to BRAF inhibitors remains a critical challenge in the treatment of BRAF-mutant cancers, particularly melanoma. This guide provides a comprehensive comparison of the novel BRAF degrader, this compound (CFT1946), with alternative therapeutic strategies in preclinical models of BRAF inhibitor resistance. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways and workflows, this document aims to equip researchers with the necessary information to evaluate the potential of this compound in the evolving landscape of targeted cancer therapy.
Executive Summary
This compound (CFT1946) is a potent and selective oral bifunctional degrader of mutant BRAF.[1] Unlike traditional BRAF inhibitors that can be rendered ineffective by resistance mechanisms, this compound is designed to eliminate the BRAF protein entirely. Preclinical studies have demonstrated its superior efficacy in BRAF inhibitor-resistant models, including those with the challenging BRAF V600E/NRAS Q61K double mutation. This guide will delve into the quantitative data supporting these claims and compare this compound's performance against other therapeutic options, such as pan-RAF inhibitors.
Comparative Efficacy in BRAF Inhibitor-Resistant Models
The development of resistance to BRAF inhibitors is often driven by the reactivation of the MAPK signaling pathway through various mechanisms, including mutations in NRAS or the amplification of the BRAF gene.[2] The following tables summarize the preclinical efficacy of this compound and its comparators in cellular and in vivo models engineered to mimic this clinical challenge.
Table 1: In Vitro Efficacy in BRAF Inhibitor-Resistant Cell Lines
| Compound | Cell Line | Key Mutations | IC50 / Effect on Viability | Reference |
| This compound (CFT1946) | A375-BRAFV600E/NRASQ61K | BRAF V600E, NRAS Q61K | Significantly inhibited cell viability | [2] |
| Encorafenib | A375-BRAFV600E/NRASQ61K | BRAF V600E, NRAS Q61K | No effect on cell viability | [2] |
| TAK-632 | BRAF-mutant melanoma cells with acquired resistance | BRAF V600E + NRAS mutation or BRAF truncation | Potent antiproliferative effects | [3][4] |
Table 2: In Vivo Efficacy in BRAF Inhibitor-Resistant Xenograft Models
| Compound | Xenograft Model | Key Mutations | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound (CFT1946) | A375-BRAFV600E/NRASQ61K | BRAF V600E, NRAS Q61K | 10 mg/kg & 30 mg/kg BID, PO | Dose-dependent TGI (~35% at 10 mg/kg, ~60% at 30 mg/kg) | [5] |
| This compound (CFT1946) + Trametinib | A375-BRAFV600E/NRASQ61K | BRAF V600E, NRAS Q61K | CFT1946: 10 & 30 mg/kg BID, PO; Trametinib: 0.1 mg/kg | Resulted in tumor regressions | [2] |
| Encorafenib | A375-BRAFV600E/NRASQ61K | BRAF V600E, NRAS Q61K | Clinically relevant dose | No effect on tumor growth | [6] |
| Encorafenib + Trametinib | A375-BRAFV600E/NRASQ61K | BRAF V600E, NRAS Q61K | Clinically relevant doses | No effect on tumor growth | [6] |
| TAK-632 | SK-MEL-2 (NRAS mutant) | NRAS Q61R | 60 mg/kg QD, PO | Potent antitumor efficacy (T/C = 37%) | [7] |
| Belvarafenib | A375SM (BRAF V600E) intracranial model | BRAF V600E | Not specified | Strongly reduced tumor burden and improved survival | [8] |
Mechanism of Action: A Shift from Inhibition to Degradation
Traditional BRAF inhibitors function by blocking the kinase activity of the BRAF protein. However, resistance can emerge through mechanisms that bypass this inhibition. This compound employs a novel mechanism as a Bifunctional Degradation Activating Compound (BiDAC) that recruits the E3 ubiquitin ligase cereblon to the mutant BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome.[2] This approach not only inhibits BRAF signaling but also eliminates the protein scaffold, potentially overcoming resistance mechanisms that rely on the continued presence of the BRAF protein.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for key experiments.
In Vivo Xenograft Studies in BRAF Inhibitor-Resistant Models
Objective: To evaluate the in vivo efficacy of this compound and comparator compounds in mouse models bearing BRAF inhibitor-resistant human melanoma tumors.
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NSG) are subcutaneously implanted with a suspension of BRAF inhibitor-resistant human melanoma cells, such as the A375 cell line engineered to express both BRAF V600E and a resistance-conferring NRAS Q61K mutation.
Tumor Establishment and Treatment:
-
Human melanoma cells (e.g., A375-BRAFV600E/NRASQ61K) are cultured and harvested.
-
A cell suspension (typically 1-5 x 10^6 cells in a matrix like Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
Compounds (this compound, encorafenib, etc.) are administered orally (PO) at specified doses and schedules (e.g., once daily [QD] or twice daily [BID]). The vehicle used for formulation is administered to the control group.
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot to assess protein degradation and pathway inhibition).
-
Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Cell Viability Assay
Objective: To determine the in vitro potency of this compound and comparator compounds in inhibiting the proliferation of BRAF inhibitor-resistant cancer cell lines.
Method: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[9]
Procedure:
-
Cell Seeding: BRAF inhibitor-resistant cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (e.g., this compound, encorafenib) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Lysis and Luminescence Measurement: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: The luminescent signal is read using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for MAPK Pathway Signaling
Objective: To assess the effect of this compound and comparator compounds on the degradation of BRAF and the phosphorylation status of downstream effectors in the MAPK pathway (e.g., MEK, ERK).
Procedure:
-
Cell Treatment and Lysis: BRAF inhibitor-resistant cells are treated with the compounds for a specified time. The cells are then washed and lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total BRAF, phospho-ERK, total ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative protein levels.
Conclusion and Future Directions
The preclinical data presented in this guide strongly suggest that this compound (CFT1946) offers a promising strategy to overcome resistance to conventional BRAF inhibitors. Its unique mechanism of action, leading to the degradation of the mutant BRAF protein, translates to superior efficacy in resistant models compared to standard-of-care inhibitors like encorafenib. While pan-RAF inhibitors also show activity in these settings, the targeted degradation approach of this compound may offer a more profound and durable response.
Further head-to-head studies directly comparing this compound with other next-generation BRAF inhibitors and pan-RAF inhibitors in a wider range of BRAF inhibitor-resistant models are warranted to fully elucidate its therapeutic potential. The ongoing clinical evaluation of this compound will be crucial in determining its safety and efficacy in patients who have developed resistance to current BRAF-targeted therapies. The insights gained from these preclinical and clinical investigations will undoubtedly shape the future treatment paradigms for BRAF-mutant cancers.
References
- 1. ch.promega.com [ch.promega.com]
- 2. moffitt.org [moffitt.org]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Belvarafenib penetrates the BBB and shows potent antitumor activity in a murine melanoma brain metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
Tagarafdeg's Superior Selectivity for BRAF V600E: A Comparative Analysis
For Immediate Release
Watertown, MA – December 15, 2025 – For researchers and drug development professionals in the field of oncology, the selective targeting of cancer-driving mutations while sparing their wild-type (WT) counterparts is a paramount goal. Tagarafdeg (CFT1946), a novel bifunctional degradation activating compound (BiDAC), demonstrates exceptional selectivity in degrading the oncogenic BRAF V600E mutant protein over WT BRAF. This guide provides a comprehensive comparison of this compound with established BRAF inhibitors, supported by experimental data, to highlight its potential as a highly selective therapeutic agent.
This compound operates through a distinct mechanism of action compared to traditional kinase inhibitors. Instead of merely blocking the kinase activity, it harnesses the cell's natural protein disposal system. As a BiDAC, this compound brings the BRAF V600E protein into proximity with the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the mutant protein by the proteasome. This targeted degradation approach offers a key advantage in selectivity and the potential to overcome resistance mechanisms associated with kinase inhibitors.
Quantitative Comparison of BRAF-Targeted Agents
The following table summarizes the performance of this compound in comparison to two well-established BRAF inhibitors, Vemurafenib and Dabrafenib, highlighting their selectivity for BRAF V600E over WT BRAF.
| Compound | Mechanism of Action | Target | Potency (BRAF V600E) | Potency (WT BRAF) | Selectivity (WT/V600E) |
| This compound (CFT1946) | Degrader (BiDAC) | BRAF V600E Degradation | DC50: 14 nM[1][2] | No degradation observed in WT BRAF cell lines[1][2][3][4][5] | Highly Selective |
| Vemurafenib | Kinase Inhibitor | BRAF Kinase Activity | IC50: ~31 nM | IC50: ~100 nM | ~3.2-fold |
| Dabrafenib | Kinase Inhibitor | BRAF Kinase Activity | IC50: ~0.8 nM | IC50: ~3.2 nM | ~4-fold |
Note: DC50 represents the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit 50% of the kinase activity. A higher selectivity ratio indicates greater selectivity for the mutant over the wild-type protein.
Signaling Pathway and Mechanism of Action
The BRAF protein is a key component of the MAPK/ERK signaling pathway, which regulates cell growth, proliferation, and survival. The V600E mutation leads to constitutive activation of this pathway, driving tumorigenesis. This compound's mechanism of selectively degrading the mutant BRAF protein effectively shuts down this oncogenic signaling cascade in cancer cells while leaving the pathway intact in healthy cells expressing WT BRAF.
Caption: The MAPK signaling pathway and this compound's mechanism of action.
Experimental Protocols
The validation of this compound's selectivity relies on robust experimental methodologies. The following are detailed protocols for key experiments used to determine the degradation of BRAF V600E and the lack of effect on WT BRAF.
Western Blotting for BRAF Degradation
This protocol is used to qualitatively and semi-quantitatively assess the levels of BRAF protein in cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture BRAF V600E mutant (e.g., A375) and WT BRAF (e.g., HCT116) cell lines in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
2. Protein Lysate Preparation:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape and collect the lysate, then centrifuge to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRAF overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH or β-actin).
5. Detection and Analysis:
-
Apply an ECL substrate and visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the BRAF protein level to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Quantitative Proteomics for Global Selectivity
This method provides an unbiased, global view of protein level changes following treatment with this compound, confirming its high selectivity.
1. Sample Preparation:
-
Culture and treat BRAF V600E and WT BRAF cells with this compound and a vehicle control as described for Western blotting.
-
Harvest and lyse the cells.
2. Protein Digestion and TMT Labeling:
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Label the peptide samples from each condition with Tandem Mass Tags (TMT) for multiplexed analysis.
-
Pool the labeled samples.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide sample using high-pH reverse-phase liquid chromatography.
-
Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.
4. Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer).
-
Identify and quantify proteins by searching the data against a human protein database.
-
Perform statistical analysis to identify proteins with significant changes in abundance upon this compound treatment. The high selectivity of this compound is confirmed by the specific downregulation of BRAF V600E with minimal off-target effects.
Caption: Experimental workflow for validating this compound's selectivity.
References
A Comparative Guide to BRAF Degraders: Tagarafdeg (CFT1946) vs. Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with protein degradation emerging as a powerful modality to overcome the limitations of traditional inhibitors. For cancers driven by BRAF mutations, particularly the V600E mutation, a new class of therapeutics known as BRAF degraders aims to eliminate the oncogenic protein entirely, offering the potential for more profound and durable responses. This guide provides an objective comparison of Tagarafdeg (CFT1946), a clinical-stage BRAF degrader, with other preclinical alternatives, supported by available experimental data.
Introduction to BRAF Degraders
BRAF inhibitors have revolutionized the treatment of BRAF-mutant melanoma and other cancers. However, their efficacy can be limited by acquired resistance mechanisms. BRAF degraders, often designed as Proteolysis Targeting Chimeras (PROTACs), offer an alternative therapeutic strategy. These bifunctional molecules recruit an E3 ubiquitin ligase to the BRAF protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach not only ablates the kinase activity but also the scaffolding function of the BRAF protein, potentially overcoming resistance mechanisms associated with BRAF inhibitors.
This guide focuses on a comparative analysis of three prominent BRAF degraders:
-
This compound (CFT1946): An orally bioavailable, potent, and selective degrader of BRAF V600X mutants currently in Phase 1/2 clinical trials (NCT05668585).[1][2][3][4] It utilizes the Cereblon (CRBN) E3 ligase to induce degradation.[5]
-
CRBN(BRAF)-24: A potent and selective preclinical BRAF V600E degrader that also recruits the CRBN E3 ligase.[6][7]
-
SJF-0628: A preclinical RAF PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ligase to degrade various BRAF mutants.[8][9][10]
Performance Comparison
The following tables summarize the available preclinical data for this compound (CFT1946), CRBN(BRAF)-24, and SJF-0628, focusing on their efficacy in degrading BRAF and inhibiting cancer cell growth.
In Vitro Degradation and Anti-proliferative Activity
| Degrader | Cell Line | BRAF Mutation | DC50 (Degradation) | IC50/EC50 (Cell Viability) | E3 Ligase | Reference |
| This compound (CFT1946) | A375 | V600E | 14 nM | 150 nM (GI50) | CRBN | [5][11] |
| SK-MEL-28 | V600E | - | - | CRBN | [12] | |
| COLO205 | V600E | - | - | CRBN | [6] | |
| CRBN(BRAF)-24 | A375 | V600E | Potent degradation at 10 nM | < 10 nM | CRBN | [6] |
| SK-MEL-28 | V600E | Potent degradation at 10 nM | < 10 nM | CRBN | [6] | |
| COLO205 | V600E | Potent degradation at 10 nM | < 10 nM | CRBN | [6] | |
| RKO | V600E | Less effective | Weak activity | CRBN | [6] | |
| SJF-0628 | DU-4475 | V600E | - | 163 nM | VHL | [8] |
| Colo-205 | V600E | - | 37.6 nM | VHL | [8] | |
| LS-411N | V600E | - | 96.3 nM | VHL | [8] | |
| HT-29 | V600E | - | 53.6 nM | VHL | [8] | |
| SK-MEL-28 | V600E | 6.8 nM | 37 nM | VHL | [10][13][14] | |
| SK-MEL-239 C4 | p61-BRAFV600E | 72 nM | 218 nM | VHL | [8][14] | |
| SK-MEL-246 | G469A | 15 nM | - | VHL | [8] | |
| H1666 | G466V | 29 nM | - | VHL | [8] |
DC50: Half-maximal degradation concentration. IC50/EC50/GI50: Half-maximal inhibitory/effective/growth inhibitory concentration.
In Vivo Efficacy in Xenograft Models
| Degrader | Xenograft Model | Dosing | Outcome | Reference |
| This compound (CFT1946) | A375 (BRAF V600E) | 10 mg/kg, PO, BID | Sustained tumor regression.[5] | [5] |
| SK-MEL-28 (BRAF V600E) | Not specified | Greater tumor regression compared to encorafenib (B612206) and dabrafenib.[12] | [12] | |
| SK-MEL-24 (BRAF V600E) | Not specified | Greater tumor regression compared to encorafenib and dabrafenib.[12] | [12] | |
| HT-29 (BRAF V600E) | Not specified | Superior activity as a single agent and in combination with cetuximab compared to standard of care.[12] | [12] | |
| SJF-0628 | SK-MEL-246 (BRAF G469A) | 50 mg/kg, IP, BID | Tumor shrinkage beyond initial size.[8][13] | [8][13] |
| A375 (BRAF V600E) | 50 mg/kg and 150 mg/kg | Marked degradation of BRAF (>90%).[14] | [14] |
PO: Oral administration; IP: Intraperitoneal administration; BID: Twice daily.
Mechanism of Action and Signaling Pathway
BRAF degraders function by hijacking the ubiquitin-proteasome system to eliminate the target protein. The following diagram illustrates the general mechanism of a PROTAC-based BRAF degrader.
References
- 1. C4 Therapeutics Presents Monotherapy Data Demonstrating Proof of Mechanism and Early Evidence of Proof of Concept From Ongoing CFT1946 Phase 1 Trial in BRAF V600 Mutant Solid Tumors at the European Society for Medical Oncology (ESMO) Congress 2024 – C4 Therapeutics, Inc. [ir.c4therapeutics.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. A Phase 1/2 Open-Label Multicenter Trial to Characterize the Safety, Tolerability, and Preliminary Efficacy of CFT1946 as Monotherapy and in Combination with Trametinib in Subjects with BRAF-V600 Mutant Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a potent small‐molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a potent small-molecule degrader against oncogenic BRAFV600E protein that evades paradoxical MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. SJF-0628 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. SJF 0628 | Active Degraders | Tocris Bioscience [tocris.com]
- 11. c4therapeutics.com [c4therapeutics.com]
- 12. c4therapeutics.com [c4therapeutics.com]
- 13. Mutant-selective degradation by BRAF-targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
A Comparative Guide to the Kinase Degrader Selectivity of Tagarafdeg (CFT1946)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Tagarafdeg (also known as CFT1946), a novel bifunctional degradation activating compound (BiDAC). Unlike traditional kinase inhibitors that block enzymatic activity, this compound functions as a PROTAC (PROteolysis TArgeting Chimera) to induce the selective degradation of its target proteins. Understanding its cross-reactivity—or lack thereof—is critical for elucidating its therapeutic mechanism and predicting on-target and off-target effects.
This compound is an orally active, CRBN-based degrader designed to selectively target mutant forms of the BRAF kinase.[1] Activating mutations in BRAF are key drivers in several cancers, and this compound is engineered to degrade these oncogenic proteins, including Class I (V600E), Class II (G469A), and Class III (G466V) mutants, as well as p61-BRAF V600E splice variants.[1] A crucial aspect of its design is its selectivity for mutant BRAF over wild-type (WT) BRAF, thereby avoiding the paradoxical MAPK pathway activation often seen with traditional BRAF inhibitors.[2]
Data Presentation: this compound Degradation Selectivity Profile
The following table summarizes the degradation activity of this compound against its primary mutant BRAF targets compared to its effect on wild-type BRAF and the related kinase CRAF. Data is presented as DC₅₀ (Degradation Concentration 50%), which is the concentration of the compound required to degrade 50% of the target protein.
| Target Protein | Protein Family / Class | DC₅₀ (A375 Cells, 24h) | Selectivity Profile | Primary Function |
| BRAF V600E | Serine/Threonine Kinase (Class I Mutant) | 14 nM | Primary Target | Component of MAPK signaling pathway[3][4] |
| BRAF G469A | Serine/Threonine Kinase (Class II Mutant) | Potent Degradation | Primary Target | Component of MAPK signaling pathway |
| BRAF G466V | Serine/Threonine Kinase (Class III Mutant) | Potent Degradation | Primary Target | Component of MAPK signaling pathway |
| Wild-Type BRAF | Serine/Threonine Kinase (Wild-Type) | No Degradation Observed | Not Targeted | Regulated signaling in the MAPK pathway[3] |
| CRAF | Serine/Threonine Kinase (Wild-Type) | No Degradation Observed | Not Targeted | Component of MAPK signaling pathway[4] |
Data compiled from preclinical studies.[1]
Signaling Pathway Interruption by this compound
This compound acts on the RAS-RAF-MEK-ERK (MAPK) signaling pathway. In cancers with BRAF mutations, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation and survival.[3][4] this compound selectively binds to the mutant BRAF protein and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of mutant BRAF, thereby halting the oncogenic signal.
Experimental Protocols
The primary method for quantifying the efficacy and selectivity of a protein degrader like this compound is by measuring the reduction in target protein levels within cells. Western Blot is the gold-standard technique for this analysis.
Protocol: Measuring Protein Degradation via Western Blot
-
Cell Culture and Treatment:
-
Seed cells (e.g., A375 melanoma cells harboring the BRAF V600E mutation) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.[5]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.[6] Transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading onto the gel.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRAF) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.[6]
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.
-
To ensure accurate quantification, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) whose expression is not expected to change.
-
Quantify the band intensity for the target protein and normalize it to the loading control. The DC₅₀ value is calculated by plotting the normalized protein levels against the log of the this compound concentration.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for assessing the selectivity of a protein degrader.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. c4therapeutics.com [c4therapeutics.com]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Tagarafdeg-Induced Tumor Regression in BRAF V600-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel BRAF degrader, Tagarafdeg (CFT1946), with established BRAF/MEK inhibitor combination therapies. The focus is on the reproducibility of tumor regression, supported by available preclinical and clinical data. This document aims to offer an objective resource for evaluating the therapeutic potential of this compound in the context of current treatment options for BRAF V600-mutant solid tumors.
Executive Summary
This compound is a first-in-class, orally bioavailable, mutant-selective BRAF V600E degrader that utilizes the proteolysis-targeting chimera (PROTAC) mechanism.[1][2][3] Unlike BRAF inhibitors, which block the kinase activity of the BRAF protein, this compound targets the mutant BRAF protein for degradation by the proteasome.[1][2] This novel mechanism of action offers the potential to overcome resistance mechanisms associated with BRAF inhibitors. Preclinical studies have demonstrated this compound's ability to induce profound and sustained tumor regression in various BRAF V600E mutant xenograft models.[2][4] A Phase 1/2 clinical trial (NCT05668585) is currently evaluating the safety and efficacy of this compound in patients with BRAF V600 mutant solid tumors.[5][6][7][8] However, C4 Therapeutics, the developer of this compound, has indicated that they are seeking a partner for the further clinical development of this compound.
This guide will compare the available data for this compound with the well-established BRAF/MEK inhibitor combinations: dabrafenib (B601069) plus trametinib (B1684009) and encorafenib (B612206) plus binimetinib (B1684341). These combinations are the current standard of care for patients with BRAF V600-mutant melanoma and other solid tumors.
Mechanism of Action
This compound: A BRAF V600E Degrader
This compound is a heterobifunctional molecule that links a ligand binding to the BRAF V600E protein with a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the ubiquitination of the BRAF V600E protein, marking it for degradation by the proteasome.[1][9][10][11][12] This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRAF V600E protein molecules.
Caption: this compound facilitates the degradation of BRAF V600E via the ubiquitin-proteasome system.
BRAF/MEK Inhibitors: Dual MAPK Pathway Blockade
BRAF inhibitors (dabrafenib, encorafenib) and MEK inhibitors (trametinib, binimetinib) are small molecules that target key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[13][14][15][16] In BRAF V600-mutant cancers, this pathway is constitutively active, driving cell proliferation and survival.[14][16][17] BRAF inhibitors block the activity of the mutant BRAF protein, while MEK inhibitors act downstream to inhibit MEK1 and MEK2.[13] The combination of a BRAF and a MEK inhibitor provides a more complete and durable blockade of the MAPK pathway, delaying the onset of resistance.
Caption: BRAF and MEK inhibitors block signaling in the MAPK pathway at two different points.
Preclinical Data: Reproducibility of Tumor Regression
This compound (CFT1946)
Preclinical studies in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of BRAF V600E-mutant cancers have consistently demonstrated the anti-tumor activity of this compound.
| Model | Treatment | Dosage | Outcome | Reference |
| A375 (Melanoma CDX) | This compound | 10 mg/kg, BID, PO | Sustained tumor regression | [2] |
| Colo205 (Colorectal CDX) | This compound | Not Specified | More durable suppression of tumor growth compared to encorafenib + cetuximab | [4][7] |
| HT-29 (Colorectal CDX) | This compound | Not Specified | Superior tumor growth inhibition compared to encorafenib +/- cetuximab | [4][7] |
| A375 + NRAS Q61K (BRAFi-resistant Melanoma CDX) | This compound + Trametinib | Not Specified | Tumor regression | [4] |
| BRAF V600E NSCLC PDX | This compound | Not Specified | Single-agent regression | [4] |
Comparator: BRAF/MEK Inhibitors
The preclinical efficacy of dabrafenib and encorafenib, alone and in combination with MEK inhibitors, has been extensively documented.
| Model | Treatment | Dosage | Outcome | Reference |
| A375P (Melanoma CDX) | Dabrafenib | 30 mg/kg, QD, PO | Tumor growth inhibition | |
| BRAF V600E Melanoma CDX | Dabrafenib + Trametinib | Not Specified | Enhanced tumor growth inhibition compared to single agents | |
| A375 (Melanoma CDX) | Encorafenib | Not Specified | Potent inhibition of tumor growth | |
| BRAF V600E Melanoma PDX | Encorafenib + Binimetinib | Not Specified | Significant tumor growth inhibition |
Clinical Data: A Head-to-Head Comparison
Direct comparison of clinical trial data should be interpreted with caution due to differences in study design, patient populations, and endpoints.
This compound (CFT1946)
The Phase 1/2 trial of this compound (NCT05668585) is ongoing.[5][6][7][8] Preliminary data have been presented, but detailed quantitative results on objective response rates and duration of response are not yet publicly available in comprehensive reports. The study is designed to assess the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with trametinib or cetuximab.[6][7]
Comparator: Dabrafenib + Trametinib (COMBI-AD and COMBI-v Trials)
The combination of dabrafenib and trametinib has demonstrated significant efficacy in patients with BRAF V600-mutant melanoma.
| Trial | Patient Population | Primary Endpoint | Result | Reference |
| COMBI-AD (Adjuvant) | Stage III BRAF V600E/K-mutant Melanoma | Relapse-Free Survival (RFS) | 5-year RFS rate: Not yet reached (dabrafenib + trametinib) vs 16.6 months (placebo) | [18][19][20][21] |
| COMBI-v (Metastatic) | BRAF V600E/K-mutant Metastatic Melanoma | Overall Survival (OS) | 5-year OS rate: 34% | [22] |
| COMBI-v (Metastatic) | BRAF V600E/K-mutant Metastatic Melanoma | Objective Response Rate (ORR) | 67% |
Comparator: Encorafenib + Binimetinib (COLUMBUS Trial)
The combination of encorafenib and binimetinib has also shown robust efficacy in patients with BRAF V600-mutant melanoma.
| Trial | Patient Population | Primary Endpoint | Result | Reference |
| COLUMBUS (Metastatic) | BRAF V600E/K-mutant Metastatic Melanoma | Progression-Free Survival (PFS) | 5-year PFS rate: 23% | [23][24][25][26] |
| COLUMBUS (Metastatic) | BRAF V600E/K-mutant Metastatic Melanoma | Overall Survival (OS) | 5-year OS rate: 35% | [25][26] |
| COLUMBUS (Metastatic) | BRAF V600E/K-mutant Metastatic Melanoma | Objective Response Rate (ORR) | 64% | [24] |
| COLUMBUS (Metastatic) | BRAF V600E/K-mutant Metastatic Melanoma | Duration of Response (DoR) | Median DoR: 18.6 months | [25] |
Experimental Protocols
General Xenograft Tumor Model Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of anti-cancer agents in a xenograft model, as described in the preclinical studies for this compound and the comparator drugs.
Caption: A generalized workflow for assessing anti-tumor efficacy in preclinical xenograft models.
Key Methodologies
-
Cell Lines and Animal Models: Preclinical studies for this compound and comparator drugs have utilized human cancer cell lines with known BRAF V600E mutations (e.g., A375 melanoma, Colo205 and HT-29 colorectal cancer). These cells are implanted into immunocompromised mice (e.g., nude or NSG mice) to establish tumors.
-
Drug Administration: Compounds are typically administered orally (PO) or via intraperitoneal (IP) injection, once or twice daily (QD or BID).
-
Tumor Measurement: Tumor volume is measured regularly using calipers, and the data is used to calculate tumor growth inhibition (TGI) or regression.
-
Pharmacodynamic (PD) Analysis: To confirm target engagement, tumor tissues may be collected at the end of the study to measure the levels of the target protein (e.g., BRAF V600E) and downstream signaling molecules (e.g., phosphorylated ERK) via methods like Western blotting or immunohistochemistry.
Conclusion and Future Outlook
This compound represents a promising novel approach to treating BRAF V600-mutant cancers. Its unique mechanism of action as a protein degrader offers the potential to overcome some of the limitations of existing BRAF inhibitors. Preclinical data have consistently demonstrated its ability to induce significant and durable tumor regression.
The established BRAF/MEK inhibitor combinations, dabrafenib plus trametinib and encorafenib plus binimetinib, have a proven track record of improving survival outcomes in patients with BRAF V600-mutant melanoma and are the current standard of care.
The ongoing Phase 1/2 clinical trial of this compound will be crucial in determining its safety profile and clinical efficacy. The decision by C4 Therapeutics to seek a partner for further development will be a key factor in the future trajectory of this compound. Further clinical data, including objective response rates and the durability of responses, will be necessary to fully assess the therapeutic potential of this compound and its place in the treatment landscape for BRAF V600-mutant cancers. Researchers and clinicians will be keenly watching for these results to understand how this novel degrader compares to the established and effective inhibitor combinations.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. c4therapeutics.com [c4therapeutics.com]
- 5. c4therapeutics.com [c4therapeutics.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. c4therapeutics.com [c4therapeutics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Proteolysis targeting chimeras (PROTACs) come of age: entering the third decade of targeted protein degradation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00011J [pubs.rsc.org]
- 12. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacylibrary.com [pharmacylibrary.com]
- 14. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 15. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma - FCS Hematology Oncology Review [fcshemoncreview.com]
- 21. FDA approves dabrafenib plus trametinib for adjuvant treatment of melanoma with BRAF V600E or V600K mutations | FDA [fda.gov]
- 22. Five-Year Outcomes with Dabrafenib plus Trametinib in Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. clin.larvol.com [clin.larvol.com]
- 24. firstwordpharma.com [firstwordpharma.com]
- 25. COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 26. COLUMBUS Trial 5-Year Update: Encorafenib/Binimetinib vs Vemurafenib or Encorafenib in Advanced BRAF V600–Mutant Melanoma - The ASCO Post [ascopost.com]
A Comparative Analysis of Tagarafdeg and Encorafenib: A Tale of Two BRAF-Targeting Strategies
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Tagarafdeg (CFT1946) and encorafenib (B612206), two distinct therapeutic agents targeting BRAF-mutated cancers. While both drugs aim to disrupt the MAPK signaling pathway, they employ fundamentally different mechanisms of action: degradation versus inhibition. This guide will delve into their mechanisms, preclinical data, and clinical development status, offering a comprehensive overview to inform future research and therapeutic strategies.
Encorafenib, a well-established BRAF kinase inhibitor, has gained regulatory approval for the treatment of specific types of melanoma, colorectal cancer, and non-small cell lung cancer harboring BRAF V600 mutations.[1][2][3][4][5] In contrast, this compound is an investigational, orally active bifunctional degradation activating compound (BiDAC) that selectively targets mutant BRAF for degradation.[6][7] Currently in Phase 1/2 clinical trials, this compound represents a novel approach to overcoming some of the limitations associated with traditional BRAF inhibitors.[6][7][8][9]
Mechanism of Action: Inhibition vs. Degradation
Encorafenib functions as an ATP-competitive RAF kinase inhibitor, binding to and blocking the activity of the BRAF V600E mutant protein.[1][10][11][12] This inhibition disrupts the downstream signaling cascade of the MAPK pathway (RAF/MEK/ERK), thereby suppressing tumor cell proliferation and survival.[10][11][12][13]
This compound, on the other hand, operates through a process known as targeted protein degradation. It is a CRBN-based degrader that brings the BRAF V600E mutant protein into proximity with the E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This removal of the target protein, rather than just inhibiting its function, offers a potentially more sustained and profound pathway inhibition.[6]
Preclinical Data
Preclinical studies have demonstrated the distinct activities of both agents. Encorafenib effectively inhibits the growth of tumor cell lines expressing BRAF V600 mutations and induces tumor regression in mouse xenograft models.[10] this compound has shown the ability to degrade not only BRAF V600E but also other BRAF mutations (Class I, II, and III) and the p61-BRAFV600E splice variant.[6] In preclinical models, this compound induced tumor regression in a BRAF V600E xenograft mouse model.[6]
| Parameter | This compound (CFT1946) | Encorafenib |
| Target | BRAF V600E and other mutations (Class I, II, III), p61-BRAFV600E splice variant | BRAF V600E, wild-type BRAF, CRAF |
| Mechanism | CRBN-based bifunctional degradation | Kinase inhibition |
| In Vitro Activity | DC50 of 14 nM in A375 cells | IC50 values of 0.35 nM (BRAF V600E), 0.47 nM (wild-type BRAF), and 0.3 nM (CRAF) |
| In Vivo Models | BRAF V600E A375 xenograft mouse model | Tumor cells expressing BRAF V600E xenograft mouse model |
| Observed Effect | Dose-dependent tumor regression | Tumor regressions associated with RAF/MEK/ERK pathway suppression |
Clinical Development and Efficacy
Encorafenib has a well-documented clinical profile from numerous trials, leading to its approval in various cancer types. This compound, being in earlier stages of development, has emerging clinical data. A direct comparison of clinical efficacy is therefore not yet possible.
Encorafenib Clinical Snapshot
Encorafenib is approved in combination with other agents for the following indications:
-
Metastatic Melanoma: In combination with binimetinib (B1684341) for BRAF V600E or V600K mutant unresectable or metastatic melanoma.[1][3]
-
Metastatic Colorectal Cancer (mCRC): In combination with cetuximab for previously treated BRAF V600E-mutant mCRC.[1][3][14] It is also indicated with cetuximab and mFOLFOX6 for BRAF V600E-mutant mCRC.[3][5][14]
-
Metastatic Non-Small Cell Lung Cancer (NSCLC): In combination with binimetinib for BRAF V600E-mutant metastatic NSCLC.[1][3]
Clinical trials have demonstrated the efficacy of encorafenib-based regimens. For instance, in mCRC, the combination of encorafenib, cetuximab, and binimetinib showed significantly longer overall survival compared to standard therapy.[15] The BREAKWATER trial also showed that encorafenib and cetuximab with chemotherapy improved survival in patients with untreated BRAF V600E-mutant mCRC.[16]
| Trial (Indication) | Treatment Arms | Key Efficacy Endpoints |
| BEACON CRC (mCRC) | Encorafenib + Cetuximab + Binimetinib vs. Control | Median Overall Survival: 9.0 months vs. 5.4 months |
| BREAKWATER (mCRC) | Encorafenib + Cetuximab + mFOLFOX6 vs. Control | Overall Survival: 30.3 months vs. 15.1 months |
| PHAROS (NSCLC) | Encorafenib + Binimetinib | Median Overall Survival (treatment-naïve): 47.6 months |
This compound Clinical Development
This compound (CFT1946) is currently being evaluated in a Phase 1/2 clinical trial for patients with BRAF V600 mutant solid tumors, including melanoma, NSCLC, and CRC.[6][9][17] The study is assessing the safety, tolerability, and preliminary efficacy of this compound as a monotherapy and in combination with other agents like cetuximab and trametinib.[9][17] While C4 Therapeutics has decided to seek a partner for further development of CFT1946 to focus on other assets, the initial data supported its proof of mechanism and therapeutic potential.[8]
Experimental Protocols
Detailed experimental protocols for the clinical trials cited are publicly available through clinical trial registries. For preclinical studies, methodologies are typically outlined in the supplementary materials of the corresponding publications. Key methods employed in the evaluation of these compounds include:
-
In Vitro Kinase Assays: To determine the inhibitory concentration (IC50) of compounds against target kinases.
-
Cell-Based Assays: To assess the effect of the drugs on cell proliferation, apoptosis, and signaling pathway modulation (e.g., Western blotting for pERK levels).
-
Xenograft Models: To evaluate the in vivo anti-tumor efficacy of the compounds in immunodeficient mice bearing human tumor xenografts.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the drugs and their effect on the target in the body.
Conclusion
This compound and encorafenib represent two distinct and promising approaches to targeting BRAF-mutant cancers. Encorafenib is an established and effective BRAF inhibitor with proven clinical benefit across multiple cancer types. This compound, with its novel degradation mechanism, holds the potential to overcome some of the resistance mechanisms associated with BRAF inhibitors and to target a broader range of BRAF mutations. As this compound progresses through clinical development, a more direct comparison of its efficacy and safety profile with that of encorafenib and other BRAF inhibitors will become possible. For now, the distinct mechanisms of these two agents offer valuable insights into the evolving landscape of targeted cancer therapy and provide a strong rationale for their continued investigation.
References
- 1. Encorafenib - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. pfizermedical.com [pfizermedical.com]
- 4. reference.medscape.com [reference.medscape.com]
- 5. braftovi.com [braftovi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. drughunter.com [drughunter.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. pfizermedical.com [pfizermedical.com]
- 11. Braftovi mechanism of action | Encorafenib mechanism of action | braf mapk pathway [braftovi-crc.com]
- 12. What is the mechanism of Encorafenib? [synapse.patsnap.com]
- 13. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 14. braftovi.pfizerpro.com [braftovi.pfizerpro.com]
- 15. researchgate.net [researchgate.net]
- 16. Combination of Encorafenib and Cetuximab With Chemotherapy Helps Some Patients With Advanced Colorectal Cancer Live Longer - ASCO [asco.org]
- 17. c4therapeutics.com [c4therapeutics.com]
Head-to-Head Comparison: Dabrafenib Monotherapy vs. Dabrafenib and Trametinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dabrafenib (B601069) monotherapy and the combination therapy of dabrafenib and trametinib (B1684009), focusing on their performance supported by experimental data. This information is intended for an audience of researchers, scientists, and drug development professionals.
Mechanism of Action
Dabrafenib is a potent and selective inhibitor of the RAF proteins, specifically targeting mutated forms of BRAF kinase, such as BRAF V600E, V600K, and V600D.[1][2] In normal cellular signaling, the RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) regulates cell growth, proliferation, and survival.[2][3] Extracellular signals activate receptor tyrosine kinases (RTKs), leading to the activation of RAS, which in turn activates BRAF.[3] Activated BRAF then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK, leading to the stimulation of cell proliferation and survival.[3]
In cancers with BRAF V600 mutations, the BRAF kinase is constitutively active, leading to persistent downstream signaling through MEK and ERK, promoting uncontrolled cell proliferation and survival.[2] Dabrafenib acts as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase and disrupting its activity.[1][4] This targeted inhibition blocks the phosphorylation and activation of downstream MEK and ERK, ultimately leading to G1 cell cycle arrest and apoptosis.[1][5][6]
However, in BRAF wild-type cells, dabrafenib can cause a "paradoxical activation" of the MAPK pathway.[1][2] This occurs because BRAF inhibitors can promote the dimerization of RAF proteins (e.g., CRAF-CRAF or BRAF-CRAF), which can be activated by upstream RAS signaling, resulting in increased MEK/ERK activity.[2] This phenomenon is thought to underlie certain side effects, such as the development of cutaneous squamous cell carcinomas.[1][2]
Trametinib is a selective inhibitor of MEK1 and MEK2. The combination of dabrafenib and trametinib provides a more complete blockade of the MAPK pathway. By inhibiting both BRAF and MEK, the combination therapy can overcome the paradoxical activation of the MAPK pathway seen with dabrafenib monotherapy.[5] This dual inhibition leads to enhanced anti-tumor activity and can also mitigate some of the resistance mechanisms and side effects associated with BRAF inhibitor monotherapy.[5][7]
Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by dabrafenib and trametinib.
Preclinical Efficacy
In Vitro Studies
In cell proliferation assays, dabrafenib has demonstrated potent inhibition of cell lines harboring BRAF V600E mutations, with a 50% inhibitory concentration (IC50) of approximately 200 nM.[1] It also shows activity against cell lines with BRAF V600K, V600D, and V600R mutations.[1] Preclinical studies have shown that dabrafenib is highly selective for the inhibition of activated mutant BRAF cell lines. In a panel of 195 tumor cell lines, 80% of the 20 cell lines with BRAF V600E mutations were sensitive to dabrafenib (gIC50 < 200 nM).[7][8] In contrast, the majority of RAS/RAF wild-type and mutant RAS cell lines were insensitive to dabrafenib.[7][8]
The combination of dabrafenib and trametinib has been shown to abrogate the paradoxical MAPK signaling induced by dabrafenib in BRAF wild-type cells.[5]
In Vivo Studies
In xenograft mouse models using BRAF V600E mutated melanoma cell lines, dabrafenib has been shown to inhibit tumor growth.[1] Immunohistochemical analysis of tumors from these models demonstrated a significant downregulation of ERK phosphorylation and the proliferation marker Ki67, along with an upregulation of the cell cycle inhibitor p27.[1][5]
Preclinical studies in rodent models have demonstrated that the co-administration of dabrafenib and a MEK inhibitor, such as trametinib, not only enhances the inhibition of human tumor xenograft growth but also reduces the occurrence of skin lesions, a known side effect of BRAF inhibitor monotherapy.[5][7]
Clinical Efficacy and Safety
Head-to-head clinical trials have compared dabrafenib monotherapy to the combination of dabrafenib and trametinib in patients with BRAF V600-mutant melanoma.
| Endpoint | Dabrafenib Monotherapy | Dabrafenib + Trametinib | Reference |
| Objective Response Rate (ORR) | 51% | 67% | [9] |
| Median Progression-Free Survival (PFS) | 8.8 months | 9.3 months | [10] |
| 6-Month Survival Rate | 85% | 93% | [9] |
In a Phase III trial, the combination of dabrafenib and trametinib showed a statistically significant improvement in progression-free survival (PFS) compared to dabrafenib monotherapy.[10] The overall response rate (ORR) was also higher with the combination therapy.[9][10]
A separate Phase 2 trial in patients with BRAF-mutated radioactive iodine-refractory differentiated thyroid cancer showed an objective response rate of 42% with dabrafenib alone versus 48% with the combination of dabrafenib and trametinib.[11] The median progression-free survival was 10.7 months with dabrafenib and 15.1 months with the combination therapy in this patient population.[11]
In terms of safety, the combination therapy is associated with a higher incidence of pyrexia (fever) and chills compared to dabrafenib monotherapy.[10] However, the incidence of cutaneous squamous cell carcinoma and keratoacanthoma is lower with the combination therapy.[10]
Experimental Protocols
Cell Proliferation Assay
-
Objective: To determine the inhibitory effect of dabrafenib on the growth of various tumor cell lines.
-
Methodology: A panel of 195 human tumor cell lines was treated with dabrafenib at concentrations ranging from 0.02 nM to 10 µM for 3 days. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. The concentration of dabrafenib that caused 50% growth inhibition (gIC50) was calculated for each cell line.[7][8]
Caption: Workflow for the cell proliferation assay.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of dabrafenib in a living organism.
-
Methodology: Human melanoma cell lines with BRAF V600E mutations (e.g., Colo 205) are injected subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized to receive either vehicle control or dabrafenib orally. Tumor volume is measured regularly. At the end of the study, tumors are excised for immunohistochemical analysis of biomarkers such as phospho-ERK, Ki67, and p27.[1][5][6]
Conclusion
The combination of dabrafenib and trametinib demonstrates superior efficacy compared to dabrafenib monotherapy in patients with BRAF V600-mutant melanoma, as evidenced by higher response rates and longer progression-free survival.[9][10] This enhanced efficacy is attributed to the dual blockade of the MAPK pathway, which overcomes the paradoxical signaling activation observed with BRAF inhibitor monotherapy.[5] While the combination therapy is associated with a higher incidence of pyrexia, it leads to a lower rate of secondary cutaneous malignancies.[10] Preclinical studies have consistently supported the rationale for this combination approach, demonstrating enhanced tumor growth inhibition and a more favorable safety profile in terms of skin toxicity.[5][7] These findings have established the combination of a BRAF inhibitor and a MEK inhibitor as a standard of care for patients with BRAF V600-mutant melanoma.[12]
References
- 1. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medschool.co [medschool.co]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. targetedonc.com [targetedonc.com]
- 11. Dabrafenib Versus Dabrafenib + Trametinib in BRAF-Mutated Radioactive Iodine Refractory Differentiated Thyroid Cancer: Results of a Randomized, Phase 2, Open-Label Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of dabrafenib and trametinib combination therapy with vemurafenib monotherapy on health-related quality of life in patients with unresectable or metastatic cutaneous BRAF Val600-mutation-positive melanoma (COMBI-v): results of a phase 3, open-label, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Tagarafdeg in BRAF V600-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tagarafdeg (also known as CFT1946), an investigational degrader of mutant BRAF, against established BRAF and MEK inhibitors. The focus is on the potential for long-term efficacy by addressing mechanisms of acquired resistance inherent to current standard-of-care treatments.
Introduction: The Challenge of BRAF-Driven Cancers
Mutations in the BRAF gene, particularly the V600E and V600K variants, are key drivers in a significant percentage of solid tumors, including melanoma, colorectal cancer, and non-small cell lung cancer. These mutations lead to the constitutive activation of the MAPK signaling pathway, promoting uncontrolled cell proliferation and survival.[1] While first-generation BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) and MEK inhibitors have transformed treatment, their long-term efficacy is often limited by the development of acquired resistance.
This compound represents a novel therapeutic approach. Instead of merely inhibiting the mutant BRAF protein, it is a bifunctional degradation activating compound (BiDAC) designed to induce the ubiquitination and subsequent proteasomal degradation of the BRAF V600E protein.[2] This mechanism offers the potential to overcome resistance and provide more durable clinical responses.
Comparative Efficacy and Preclinical Data
As this compound is currently in Phase 1/2 clinical trials, long-term human efficacy data is not yet available.[3][4] However, preclinical data demonstrates its potency and selectivity. The primary advantage of a degrader is its potential to eliminate the target protein, thereby preventing both its kinase activity and non-catalytic scaffolding functions that can contribute to paradoxical pathway activation and resistance.
The following table summarizes key preclinical metrics for this compound in comparison to a representative first-generation BRAF inhibitor, Vemurafenib.
| Parameter | This compound (CFT1946) | Vemurafenib (BRAF Inhibitor) | Rationale for Comparison |
| Mechanism of Action | Induces proteasomal degradation of BRAF V600E[2] | Inhibits the kinase activity of BRAF V600E | Degradation vs. Inhibition |
| Cellular Potency (DC50/IC50) | DC50 of 14 nM (in A375 cells)[2] | IC50 of ~31 nM (in A375 cells) | Potency in mutant cell lines |
| Effect on Protein Levels | Causes profound BRAF V600E degradation[2] | No effect on protein levels; may increase total ERK | Target elimination vs. target binding |
| Activity vs. Resistance | Active against p61-BRAF V600E splice variants[2] | Splice variants are a known resistance mechanism | Overcoming acquired resistance |
| In Vivo Efficacy | Dose-dependent tumor regression in A375 xenograft models[2] | Induces tumor regression in A375 xenograft models | Preclinical anti-tumor activity |
DC50: Concentration for 50% degradation; IC50: Concentration for 50% inhibition.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the MAPK signaling pathway and highlights the distinct mechanisms of traditional BRAF inhibitors versus the degradation-based action of this compound. BRAF inhibitors block the kinase activity of mutant BRAF, while this compound flags the protein for complete removal by the cell's proteasome system.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Tagarafdeg
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Tagarafdeg (also known as CFT1946). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build trust in chemical handling procedures.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses or goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Compatible with the solvents being used. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Appropriate respirator | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if there is a risk of aerosolization. |
Operational Plans: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn. Prepare the work area by ensuring it is clean and uncluttered. An emergency eyewash station and safety shower should be readily accessible.
-
Weighing and Aliquoting: Handle the solid compound in a designated area, preferably in a chemical fume hood to minimize inhalation exposure. Avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solvent to the pre-weighed this compound slowly. Refer to the product's data sheet for solubility information. For instance, this compound is soluble in DMSO.
-
Use in Experiments: When using this compound in experimental setups, ensure that all containers are clearly labeled. Avoid direct contact with the skin and eyes.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin. Clean the work area and any equipment used.
Storage Procedures:
-
Solid Form: Store the solid powder at -20°C for up to 12 months or at 4°C for up to 6 months.
-
In Solvent: Once dissolved, store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to protect solutions from light and store them under a nitrogen atmosphere.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.[1]
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove any contaminated clothing and rinse the affected skin area thoroughly with water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.
Accidental Release Measures:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wear appropriate PPE and contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Caption: Emergency first aid procedures for this compound exposure.
Disposal Plan
Specific disposal instructions for this compound are not publicly available. Therefore, it is imperative to:
-
Consult Safety Guidelines: Refer to your institution's Environmental Health and Safety (EHS) office for specific guidelines on chemical waste disposal.
-
Follow Regulations: Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste.
-
Do Not Dispose in General Waste: Under no circumstances should this compound or its solutions be disposed of down the drain or in the general waste.
Experimental Protocols and Data
While detailed, step-by-step experimental protocols for this compound are proprietary and not publicly available, this section provides a summary of key quantitative data from preclinical studies and a representative experimental workflow.
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| DC₅₀ | 14 nM | A375 | 50% degradation concentration at 24 hours.[1][2] |
| IC₅₀ (pERK) | 11 nM | A375 | 50% inhibitory concentration for ERK phosphorylation at 24 hours.[2] |
| GI₅₀ | 94 nM | A375 | 50% growth inhibition concentration at 96 hours.[2] |
| In Vivo Efficacy | Tumor Regression | A375 xenograft | At 10 mg/kg, administered orally twice daily.[1][2] |
Representative Experimental Workflow: Western Blot for pERK Inhibition
The following is a generalized workflow for assessing the inhibition of ERK phosphorylation, a key downstream marker of BRAF activity. This protocol would need to be optimized for specific experimental conditions.
-
Cell Culture and Treatment:
-
Culture BRAF V600E mutant cells (e.g., A375) to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK. A loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal to determine the extent of inhibition.
-
Caption: Mechanism of action of this compound as a PROTAC degrader.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
